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  • Product: 2-(Benzylamino)butan-1-ol
  • CAS: 26020-80-4

Core Science & Biosynthesis

Foundational

Technical Guide: Differentiating CAS 26191-63-9 and CAS 6257-49-4

Topic: Comparative Technical Analysis: CAS 26191-63-9 vs. CAS 6257-49-4 Content Type: In-depth Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Professionals Critical Control...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: CAS 26191-63-9 vs. CAS 6257-49-4 Content Type: In-depth Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Professionals

Critical Control Points in Chiral Drug Synthesis

Executive Summary

The distinction between CAS 26191-63-9 and CAS 6257-49-4 is a matter of stereochemistry with profound pharmaceutical implications. Both CAS numbers refer to the enantiomers of 2-benzylamino-1-butanol , a critical intermediate in the synthesis of the anti-tuberculosis drug Ethambutol .

  • CAS 26191-63-9: The (S)-(+) enantiomer.[1][2][3] This is the required intermediate for synthesizing the pharmacologically active and safe form of Ethambutol.

  • CAS 6257-49-4: The (R)-(-) enantiomer.[2][4] This is the undesired impurity . Its presence leads to the formation of (R,R)-Ethambutol, a known neurotoxin responsible for optic neuritis and blindness.

For drug development professionals, strict chiral purity control of CAS 26191-63-9 is a critical quality attribute (CQA) to ensure patient safety.

Chemical Identity & Structural Analysis

At a molecular level, these two compounds are non-superimposable mirror images. While their scalar physical properties (boiling point, solubility in achiral solvents) are identical, their interaction with polarized light and biological systems is opposite.

Comparative Data Table
FeatureCAS 26191-63-9 CAS 6257-49-4
Chemical Name (S)-(+)-2-Benzylamino-1-butanol(R)-(-)-2-Benzylamino-1-butanol
Stereochemistry (S) Configuration(R) Configuration
Optical Rotation Dextrorotatory (+) Levorotatory (-)
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NO
Molecular Weight 179.26 g/mol 179.26 g/mol
Role in Pharma Key Precursor for EthambutolCritical Impurity (Toxic Precursor)
Physical State Viscous liquid or low-melting solidViscous liquid or low-melting solid
Stereochemical Visualization

The following diagram illustrates the mirror-image relationship and the specific spatial arrangement that dictates their biological activity.

Caption: Stereochemical inversion between the (S)-enantiomer (Safe Precursor) and (R)-enantiomer (Toxic Precursor).

Biological & Pharmacological Implications

The primary reason for distinguishing these CAS numbers lies in the synthesis of Ethambutol , a bacteriostatic antimycobacterial drug.

The Mechanism of Toxicity

Ethambutol acts by inhibiting arabinosyl transferase, disrupting the mycobacterial cell wall.

  • From CAS 26191-63-9 (S-isomer): Yields (S,S)-Ethambutol.[1][2] This isomer effectively targets the bacteria with a high therapeutic index.

  • From CAS 6257-49-4 (R-isomer): Yields (R,R)-Ethambutol.[2][4] This isomer lacks potent antibacterial activity but possesses high affinity for human mitochondrial proteins in the optic nerve. This leads to optic neuritis , causing color blindness (red-green) and potential permanent vision loss.

Synthesis Pathway & Risk

The benzyl group in these molecules often serves as a handle for chiral resolution . Racemic 2-amino-1-butanol is reacted with benzaldehyde (and reduced) or benzyl chloride to form the benzylamino derivative. This derivative is then resolved using chiral acids (e.g., L-tartaric acid).[5]

Protocol Insight: If the resolution step is incomplete, CAS 6257-49-4 will contaminate the batch.

SynthesisPath racemic Racemic 2-Benzylamino-1-butanol (Mixture of S and R) resolution Chiral Resolution (e.g., w/ Tartaric Acid) racemic->resolution S_form CAS 26191-63-9 (S)-(+)-Isomer (Desired) resolution->S_form Crystallizes R_form CAS 6257-49-4 (R)-(-)-Isomer (Discard/Recycle) resolution->R_form Remains in Mother Liquor ethambutol Synthesis Step: Dimerization with 1,2-dichloroethane S_form->ethambutol R_form->ethambutol If Contaminated drug_safe (S,S)-Ethambutol (Anti-TB Drug) ethambutol->drug_safe From S-Form drug_toxic (R,R)-Ethambutol (Neurotoxin) ethambutol->drug_toxic From R-Form

Caption: The divergence in synthesis where the choice of CAS number determines the drug's safety profile.

Analytical Differentiation Protocols

Since these enantiomers have identical boiling points and refractive indices, standard QC methods like GC-MS or simple NMR are insufficient without chiral modification.

Method 1: Polarimetry (Specific Rotation)

This is the most rapid identification method for raw materials.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Ethanol or Water (Check specific CoA, usually Ethanol).

  • Acceptance Criteria:

    • CAS 26191-63-9: Must show a positive (+) specific rotation (e.g.,

      
       to 
      
      
      
      , concentration dependent).
    • CAS 6257-49-4: Will show a negative (-) specific rotation of equal magnitude.

Method 2: Chiral HPLC (High-Performance Liquid Chromatography)

For determining Enantiomeric Excess (ee%), a chiral stationary phase is required.

Recommended Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine is added to suppress peak tailing of the amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (detecting the benzyl ring).

  • Result: The two CAS numbers will elute at distinct retention times. You must inject a racemic standard to establish the retention time for the (R) impurity (CAS 6257-49-4) to quantify it in your (S) sample.

Regulatory & Compliance

When sourcing CAS 26191-63-9 for pharmaceutical use:

  • Specification Limits: The content of CAS 6257-49-4 must typically be < 0.1% or < 0.5% depending on the stage of synthesis and the final drug product specification (ICH Q3A/Q3B guidelines).

  • Documentation: Suppliers must provide a Certificate of Analysis (CoA) explicitly stating the Specific Rotation and Chiral Purity (ee%) . A CoA listing only "Purity (GC)" is insufficient as it does not detect the wrong enantiomer.

Summary Checklist for Researchers

References

  • GuideChem. (n.d.). Chemical Properties of CAS 26191-63-9 and 5856-62-2. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Ethambutol and its Enantiomers. Retrieved from

  • Wikipedia. (2025).[6] Praziquantel and Ethambutol Stereochemistry. Retrieved from

  • ChemicalBook. (2025). Product Data for CAS 26191-63-9. Retrieved from

  • BenchChem. (2025). Optimization of Ethambutol Synthesis. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-(Benzylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction (S)-(+)-2-(Benzylamino)butan-1-ol is a chiral amino alcohol of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

(S)-(+)-2-(Benzylamino)butan-1-ol is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural combination of a secondary benzylamine and a primary alcohol on a chiral butan-1-ol backbone makes it a valuable intermediate and resolving agent in asymmetric synthesis. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, impacting everything from reaction kinetics and purification strategies to formulation and storage.

This technical guide provides a comprehensive overview of the known and estimated physical properties of (S)-(+)-2-(Benzylamino)butan-1-ol. In the absence of extensive experimentally determined data in publicly accessible literature, this guide leverages data from structurally related compounds to provide reasoned estimations. Furthermore, it details robust experimental protocols for the precise determination of these properties, empowering researchers to validate and expand upon the data presented herein.

Molecular and Chemical Identity

(S)-(+)-2-(Benzylamino)butan-1-ol, with the CAS Number 26191-63-9, is characterized by the following fundamental identifiers:

PropertyValueSource
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
IUPAC Name (2S)-2-(benzylamino)butan-1-ol
Canonical SMILES CCC(CO)NCC1=CC=CC=C1

Estimated and Comparative Physical Properties

Direct experimental data for the physical properties of (S)-(+)-2-(Benzylamino)butan-1-ol are not widely available. However, by examining the properties of its structural components—2-aminobutan-1-ol, butan-1-ol, and benzylamine—we can establish a scientifically grounded estimation of its physical characteristics.

Physical PropertyEstimated Value for (S)-(+)-2-(Benzylamino)butan-1-olComparative Data and Rationale
Melting Point Likely a low-melting solid or a viscous liquid at room temperature.2-Aminobutan-1-ol: -2 °C. Butan-1-ol: -89.8 °C.[1] Benzylamine: 10 °C. The introduction of the larger benzyl group and the potential for intermolecular hydrogen bonding between the hydroxyl and amine groups would likely increase the melting point compared to its parent alcohol and amine.
Boiling Point > 200 °C (likely with decomposition at atmospheric pressure)2-Aminobutan-1-ol: 176-178 °C. Butan-1-ol: 117.7 °C.[1] Benzylamine: 185 °C. The significant increase in molecular weight and intermolecular forces (hydrogen bonding and van der Waals forces from the benzyl group) suggest a substantially higher boiling point than its analogues. Vacuum distillation is recommended for purification.
Density ~0.95 - 1.05 g/mL2-Aminobutan-1-ol: 0.943 g/mL. Butan-1-ol: 0.810 g/mL.[1] Benzylamine: 0.981 g/mL. The density is expected to be slightly higher than water, in line with similar aromatic amines and amino alcohols.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate).The butanol backbone provides some water solubility, but the hydrophobic benzyl group will significantly decrease it compared to 2-aminobutan-1-ol. The presence of both a hydrogen bond donor (OH) and acceptor (N) suggests good solubility in polar organic solvents.
Appearance Colorless to pale yellow viscous liquid or low-melting solid.Based on the appearance of related compounds like benzylamine and 2-aminobutanol.

Experimental Protocols for Physical Property Determination

The following section details standardized laboratory procedures for the experimental determination of the key physical properties of (S)-(+)-2-(Benzylamino)butan-1-ol.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 1 °C) is indicative of high purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then 1-2 °C per minute for the final determination).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Powder_Sample Finely powder the crystalline solid Pack_Capillary Pack into a capillary tube (2-3 mm height) Powder_Sample->Pack_Capillary Place_in_Apparatus Place capillary in melting point apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat at a controlled rate (1-2 °C/min) Place_in_Apparatus->Heat_Sample Observe_Melting Observe for the first liquid drop and complete melting Heat_Sample->Observe_Melting Record_Range Record the temperature range of melting Observe_Melting->Record_Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given its anticipated high boiling point, vacuum distillation is the preferred method to prevent thermal decomposition.

Methodology: Vacuum Distillation

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

  • Sample and Boiling Chips: The liquid sample and a few boiling chips or a magnetic stir bar are placed in the distillation flask.

  • Vacuum Application: The system is evacuated to the desired pressure.

  • Heating: The flask is gently heated in a heating mantle.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_data Data Recording Assemble_Apparatus Assemble vacuum distillation apparatus Add_Sample Add sample and boiling chips to flask Assemble_Apparatus->Add_Sample Apply_Vacuum Evacuate the system to the desired pressure Add_Sample->Apply_Vacuum Heat_Gently Gently heat the distillation flask Apply_Vacuum->Heat_Gently Observe_Boiling Observe the temperature of the condensing vapor Heat_Gently->Observe_Boiling Record_Temp_Pressure Record boiling temperature and pressure Observe_Boiling->Record_Temp_Pressure

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Density Determination

The density of a liquid can be accurately determined using a pycnometer.

Methodology: Pycnometer Method

  • Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Sample Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid at the same temperature. It is then weighed.

  • Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity and potential for use in different reaction and purification systems.

Methodology: Shake-Flask Method

  • Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Titration: A measured volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, and the solubility is observed. If the compound dissolves, it is considered soluble. If not, the process can be repeated with gentle heating.

  • Solvents to Test: Water, 5% HCl (aq), 5% NaOH (aq), ethanol, ethyl acetate, chloroform, and hexane.

Spectroscopic Data and Structural Confirmation

While specific spectra for (S)-(+)-2-(Benzylamino)butan-1-ol are not provided, the expected spectroscopic features can be inferred from its functional groups.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet or multiplet for the benzylic CH₂ protons, multiplets for the protons on the butanol backbone, and a broad singlet for the alcohol proton (which would be exchangeable with D₂O).

  • ¹³C NMR: Aromatic carbons would appear in the ~127-140 ppm region. The carbon bearing the hydroxyl group would be in the ~60-70 ppm range, and the benzylic carbon around 50 ppm. The remaining aliphatic carbons would be further upfield.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 179. Common fragmentation patterns would include loss of a water molecule, and cleavage at the C-C bond adjacent to the nitrogen or oxygen.

Conclusion

(S)-(+)-2-(Benzylamino)butan-1-ol is a chiral molecule with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet readily available, this guide provides a solid foundation for its handling and use. The estimated properties, derived from structurally similar compounds, offer a reliable starting point for experimental design. The detailed protocols provided herein for the determination of melting point, boiling point, density, and solubility are intended to empower researchers to contribute to a more complete understanding of this important chemical entity. As with any chemical, a thorough review of the Safety Data Sheet (SDS) is essential before handling.

References

  • Wikipedia. 1-Butanol. [Link]

  • PubChem. 2-Butanol. [Link]

  • Wikipedia. 2-Butanol. [Link]

  • PubChem. 2-Amino-1-butanol. [Link]

Sources

Foundational

2-(Benzylamino)butan-1-ol molecular weight and formula

Chemical Identity & Fundamental Properties[1][2][3] 2-(Benzylamino)butan-1-ol is a chiral amino alcohol serving as a critical scaffold in the synthesis of antitubercular agents (specifically Ethambutol analogues) and as...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Fundamental Properties[1][2][3]

2-(Benzylamino)butan-1-ol is a chiral amino alcohol serving as a critical scaffold in the synthesis of antitubercular agents (specifically Ethambutol analogues) and as a ligand in asymmetric catalysis. Its structural versatility arises from the presence of a secondary amine, a primary hydroxyl group, and a chiral center at the C2 position.

Core Physicochemical Data
PropertyValueNotes
IUPAC Name 2-(Benzylamino)butan-1-ol
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol Monoisotopic Mass: 179.131 g/mol
CAS Number (Racemic) 26020-80-4Common for bulk reagents
CAS Number (S-Isomer) 26191-63-9Precursor for (S,S)-Ethambutol
CAS Number (R-Isomer) 6257-49-4Used in stereochemical studies
Physical State Viscous colorless to pale yellow oilMay crystallize upon prolonged cooling
Solubility Soluble in MeOH, EtOH, DCM, DMSOSparingly soluble in water; soluble in dilute acid
pKa (Conjugate Acid) ~9.5 (Estimated)Typical for secondary aliphatic amines
Structural Analysis

The molecule consists of a 2-aminobutanol skeleton


-alkylated with a benzyl group.[1][2] The C2 position is stereogenic.
  • (S)-Enantiomer: The biologically relevant isomer for the synthesis of the bacteriostatic agent Ethambutol.

  • Functional Groups: The secondary amine acts as a nucleophile or ligand binding site; the primary alcohol allows for further derivatization (e.g., esterification, oxidation to aldehyde).

Synthetic Pathways & Mechanistic Insight

The most robust route for synthesizing 2-(benzylamino)butan-1-ol is the Reductive Amination of 2-aminobutanol with benzaldehyde. This method is preferred over direct alkylation (using benzyl halides) because it suppresses over-alkylation to the tertiary amine.

Reaction Mechanism (Graphviz Visualization)

The synthesis proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an imine (Schiff base), which is subsequently reduced.

SynthesisMechanism Reactants 2-Aminobutanol + Benzaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Transient) Hemiaminal->Imine -H2O (Dehydration) Reduction Reduction Step (NaBH4) Imine->Reduction Hydride Transfer Product 2-(Benzylamino)butan-1-ol Reduction->Product Protonation

Figure 1: Step-wise mechanistic pathway for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

Objective: Synthesis of (S)-2-(benzylamino)butan-1-ol on a 10g scale.

Reagents:

  • (S)-2-Aminobutanol (1.0 eq)[3]

  • Benzaldehyde (1.05 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (Solvent)

  • Magnesium Sulfate (Drying agent)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry round-bottom flask with (S)-2-aminobutanol (10.0 g, 112 mmol) and Methanol (100 mL).

    • Add Benzaldehyde (12.5 g, 118 mmol) dropwise at 0°C.

    • Critical Control Point: Allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of amine) to ensure complete imine formation before reduction.

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH₄ (5.1 g, 134 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.

    • Warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction with saturated NH₄Cl solution (50 mL).

    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • The crude oil is typically >95% pure. For analytical grade, purify via vacuum distillation (high boiling point) or flash chromatography (SiO₂, DCM:MeOH 95:5).

Pharmaceutical Applications & Causality[8]

The Ethambutol Connection

Ethambutol is a first-line drug against Mycobacterium tuberculosis. It acts by inhibiting arabinosyl transferase, disrupting cell wall synthesis.

  • Role of the Topic Molecule: 2-(Benzylamino)butan-1-ol is often used as a protected intermediate . The benzyl group serves as a robust protecting group for the amine during complex modifications of the hydroxyl group (e.g., activation as a mesylate) before the final dimerization step to form the ethylenediamine core of Ethambutol.

  • Chirality is Key: Only the (S,S)-configuration of Ethambutol is therapeutically active. The (R,R)-isomer causes blindness (optic neuritis). Therefore, starting with enantiopure (S)-2-(benzylamino)butan-1-ol is a critical quality attribute (CQA).

Chiral Resolution Agent

The N-benzyl derivative is frequently used to resolve racemic mixtures of amino alcohols. The introduction of the benzyl group increases the molecular weight and lipophilicity, often facilitating the crystallization of diastereomeric salts with chiral acids (e.g., Tartaric acid).

Analytical Characterization

To validate the identity of the synthesized product, the following spectral data is expected.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.25 – 7.35 Multiplet5HAromatic Phenyl Protons
3.85 & 3.75 AB System (d)2HBenzylic CH₂ (Ph-CH₂ -N)
3.65 & 3.35 Multiplet2HHydroxymethyl (CH₂ -OH)
2.65 Multiplet1HChiral Methine (N-CH )
1.50 Multiplet2HEthyl CH₂
0.92 Triplet3HTerminal Methyl
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 180.14 m/z

  • Fragmentation Pattern: Loss of hydroxymethyl group or benzyl cleavage often observed in EI-MS.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to validated chiral intermediate.

Workflow Start Start: (S)-2-Aminobutanol Protect Reaction: Benzylation (Reductive Amination) Start->Protect QC1 QC Check: TLC/NMR (Confirm Imine Reduction) Protect->QC1 QC1->Protect Incomplete (Stir longer) Purify Purification: Extraction & Distillation QC1->Purify Pass Final Final Product: (S)-2-(Benzylamino)butan-1-ol Purify->Final

Figure 2: Operational workflow for the preparation and validation of the target molecule.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93087, 2-(Benzylamino)butan-1-ol. Retrieved from [Link][2]

  • Wilkinson, R. G., et al. (1961). Antituberculous Agents. II. N,N'-Diisopropylethylenediamine and Analogs. Journal of the American Chemical Society. (Foundational text on Ethambutol analogues). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(Benzylamino)butan-1-ol for Advanced Research and Development

This guide provides an in-depth analysis of 2-(Benzylamino)butan-1-ol, a chiral amino alcohol with significant applications in asymmetric synthesis and as a key intermediate in the development of pharmaceutical agents. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-(Benzylamino)butan-1-ol, a chiral amino alcohol with significant applications in asymmetric synthesis and as a key intermediate in the development of pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard data sheet to offer practical insights into its chemical properties, a reasoned safety profile in the absence of a formal Safety Data Sheet (SDS), and detailed methodologies for its synthesis and application.

Compound Identity and Physicochemical Properties

2-(Benzylamino)butan-1-ol is a chiral secondary amine and primary alcohol. The presence of a stereocenter at the second carbon of the butanol chain gives rise to two enantiomers, (S)-(+) and (R)-(-), each with distinct properties and applications in stereospecific chemical transformations.

Table 1: Physicochemical Properties of 2-(Benzylamino)butan-1-ol

PropertyValueSource
IUPAC Name (2S)-2-(benzylamino)butan-1-ol / (2R)-2-(benzylamino)butan-1-ol[]
Molecular Formula C₁₁H₁₇NO[][2]
Molecular Weight 179.26 g/mol [][2]
CAS Number (S)-enantiomer: 26191-63-9(R)-enantiomer: 6257-49-4[][2][3]
Appearance Assumed to be a liquid or low-melting solid at room temperature.Inferred from related butanols.
Canonical SMILES CCC(CO)NCC1=CC=CC=C1[]
InChI Key PGFBTQBTIYCCFJ-NSHDSACASA-N ((S)-enantiomer)[]

Hazard and Safety Profile: A Risk-Based Assessment

Inferred Hazards from Structural Analogs

The hazard profile can be logically constructed by considering the properties of butanol and benzylamine.

  • Butanol Moiety (based on 1-Butanol and 2-Butanol SDS):

    • Flammability: Butanols are flammable liquids.[4][5] 1-Butanol has a flash point of 35 °C, presenting a moderate fire hazard.[6] It is crucial to keep 2-(Benzylamino)butan-1-ol away from heat, sparks, open flames, and other ignition sources.[4]

    • Health Hazards:

      • Eye Irritation: Causes serious eye irritation.[4][5][7]

      • Respiratory Irritation: May cause respiratory irritation.[5][7][8]

      • Drowsiness or Dizziness: Vapors may cause drowsiness or dizziness.[5][7][8]

      • Skin Irritation: Can cause skin irritation upon repeated contact.[5][6]

      • Harmful if Swallowed: Acute oral toxicity is a concern.[5]

  • Benzylamine Moiety:

    • Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage.

    • Toxicity: Harmful if swallowed.

Recommended Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred hazards, the following handling and PPE protocols are mandated to ensure a self-validating system of safety.

Table 2: Recommended Handling and PPE

Precautionary MeasureSpecificationRationale
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of potentially harmful and irritating vapors.
Eye Protection Chemical safety goggles and/or a full-face shield.To protect against splashes that can cause serious eye damage.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, irritation, and potential burns.[8]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Handling Procedures Avoid breathing vapor/spray.[8] Wash hands thoroughly after handling.[7][9] Keep away from ignition sources and do not smoke in the vicinity.[4][9]To mitigate risks of inhalation, ingestion, and fire.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Store away from oxidizing agents.To maintain chemical stability and prevent hazardous reactions.
First Aid Measures

These first aid protocols are based on standard practice for butanols and amines.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][8] If you feel unwell, call a POISON CENTER or doctor.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]

Synthesis and Experimental Protocols

The synthesis of 2-(Benzylamino)butan-1-ol typically involves the reductive amination of 2-aminobutan-1-ol with benzaldehyde or the nucleophilic substitution of a suitable butanol derivative with benzylamine. The former is a common and efficient method.

General Synthesis via Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of 2-(Benzylamino)butan-1-ol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-butanol (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add benzaldehyde (1.0-1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the excess reducing agent by slowly adding water or dilute hydrochloric acid. Remove the organic solvent under reduced pressure.

  • Extraction: Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(Benzylamino)butan-1-ol.

Diagram: Synthesis Workflow for 2-(Benzylamino)butan-1-ol

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-1-butanol D Mix & Stir (Imine Formation) A->D B Benzaldehyde B->D C Methanol (Solvent) C->D E Cool (Ice Bath) D->E 1-2h @ RT F Add NaBH4 (Reduction) E->F G Quench, Extract & Purify F->G 12-24h @ RT H 2-(Benzylamino)butan-1-ol G->H

Caption: Reductive amination synthesis workflow.

Applications in Drug Discovery and Asymmetric Synthesis

2-(Benzylamino)butan-1-ol is a valuable building block in medicinal chemistry and organic synthesis due to its chiral nature.

  • Chiral Auxiliary and Ligand: The enantiopure forms of this compound can be used as chiral auxiliaries or as ligands in metal-catalyzed asymmetric reactions. These reactions are fundamental to producing single-enantiomer drugs, where one enantiomer provides the therapeutic effect while the other may be inactive or cause adverse effects.

  • Intermediate for Pharmaceutical Synthesis: It serves as a precursor for more complex molecules. For instance, amino alcohols are core structures in many biologically active compounds. The synthesis of ethambutol, an antibiotic used to treat tuberculosis, starts from 2-aminobutanol, highlighting the importance of this structural class.[10]

  • Research Tool: Derivatives of 2-(Benzylamino)butan-1-ol can be synthesized to probe the active sites of enzymes or receptors, aiding in the study of biological pathways and the mechanism of action of drugs.[11] For example, benzylamino-substituted heterocyclic compounds have been investigated as potent kinase inhibitors with antiviral activity.[12]

The utility of this compound lies in its bifunctional nature—the nucleophilic amino group and the hydroxyl group—which allows for a wide range of chemical modifications, making it an essential tool for drug development professionals.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Butanol.
  • Sigma-Aldrich Inc. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet: 2-Butanol.
  • CPAchem Ltd. (2023). Safety data sheet: 2-Butanol.
  • Sigma-Aldrich. (2012). Material Safety Data Sheet: n-Butanol.
  • BOC Sciences. (n.d.). CAS 26191-63-9 (S)(+)-2-BENZYLAMINO-1-BUTANOL.
  • Wikipedia. (n.d.). 1-Butanol. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Butanol. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of dl-2-amino-1-butanol.
  • PubChem. (n.d.). 2-Amino-1-phenylbutan-1-ol. Retrieved February 9, 2026, from [Link]

  • MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2-AMINO-1-BUTANOL.
  • European Patent Office. (n.d.). Method of optical resolution of +/-2-amino-1-butanol and/or +/-mandelic acid. Retrieved February 9, 2026, from [Link]

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Foundational

Chiral Amino Alcohols: Foundational Building Blocks in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality in Pharmacology In the intricate dance of molecular recognition that governs pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Pharmacology

In the intricate dance of molecular recognition that governs pharmacology, the three-dimensional architecture of a drug molecule is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and metabolic profile. Chiral amino alcohols, organic compounds bearing both an amine and an alcohol functional group on a stereogenic framework, represent a privileged class of building blocks in the synthesis of pharmaceuticals.[1][2] Their stereochemistry is often the linchpin for selective interactions with chiral biological targets like enzymes and receptors, a principle that underpins the therapeutic action of a vast array of medicines.[1][3]

Enantiomerically pure amino alcohols are indispensable synthons, forming the structural backbone of numerous natural products and Active Pharmaceutical Ingredients (APIs).[1] They are prevalent motifs in therapeutics ranging from β-blockers and antivirals to anticancer agents.[1][2] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains a subject of intense academic and industrial research. This guide provides a comprehensive overview of the core strategies for producing enantiomerically pure amino alcohols, detailing key methodologies, the rationale behind their application, and practical, field-proven protocols.

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with distinct advantages and limitations. These strategies range from leveraging nature's own chiral building blocks to employing sophisticated catalytic asymmetric transformations.[4]

Synthesis from the Chiral Pool

One of the most traditional and direct methods involves the derivatization of readily available and often inexpensive chiral starting materials, most notably natural α-amino acids.[3][4] The high optical purity of these starting materials can be directly transferred to the product. A straightforward chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral 1,2-amino alcohol.

Causality: This approach is favored for its simplicity and the high enantiopurity of the starting materials. The choice of reducing agent is critical. Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but require careful handling and anhydrous conditions. The causality here is the need for a potent reducing agent to convert the relatively unreactive carboxylate to a primary alcohol. The high reactivity of LiAlH₄ necessitates inert atmospheric conditions to prevent quenching by moisture and potential side reactions.

G cluster_0 Chiral Pool Synthesis start Chiral α-Amino Acid (e.g., L-Valine) reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent Reduction product Chiral 1,2-Amino Alcohol (e.g., L-Valinol) reagent->product

Caption: Workflow for Chiral Pool Synthesis of Amino Alcohols.

Catalytic Asymmetric Synthesis

Catalytic methods offer a more elegant and atom-economical approach, creating chirality from achiral or prochiral precursors. These methods are at the forefront of modern organic synthesis.

a) Asymmetric Reduction of α-Amino Ketones

The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a powerful strategy. Seminal work by Noyori and others has led to the development of highly efficient ruthenium and rhodium-based catalysts for this transformation.

Causality: The success of this method hinges on the design of the chiral ligand that coordinates to the metal center. For instance, in the Noyori asymmetric hydrogenation, a Ru(II) complex bearing a chiral diamine and a diphosphine ligand (like BINAP) creates a chiral environment around the metal.[5] The substrate (ketone) coordinates to the ruthenium, and the chiral ligand directs the hydride transfer from a hydrogen source (like H₂ or isopropanol in transfer hydrogenation) to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.[5] The mechanism is a testament to metal-ligand bifunctional catalysis, where both the metal and the ligand actively participate in the transition state to lower the activation energy and enforce stereocontrol.

G cluster_1 Noyori Asymmetric Hydrogenation ketone Prochiral α-Amino Ketone transition Chiral Transition State (Metal-Ligand Bifunctional Catalysis) ketone->transition catalyst [Ru(II)-Chiral Ligand] Complex (e.g., Ru-BINAP-diamine) catalyst->transition hydride Hydride Source (H₂ or Isopropanol) hydride->transition alcohol Enantiomerically Enriched Amino Alcohol transition->alcohol Face-selective Hydride Transfer

Caption: Logical Flow of Noyori Asymmetric Hydrogenation.

b) Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement, allowing for the direct, single-step conversion of an alkene into a 1,2-amino alcohol.[6][7]

Causality: This reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[6][8] The nitrogen source is typically a chloramine salt. The mechanism is believed to proceed through a [3+2] cycloaddition of a ligand-bound osmium-imido species to the alkene.[4][6] The chiral ligand not only accelerates the reaction but also creates a binding pocket that differentiates the two faces of the alkene, leading to the preferential formation of one enantiomer.[6] The choice of ligand ((DHQ) vs. (DHQD) derivative) dictates which enantiomer is formed. While powerful, a key challenge can be controlling regioselectivity—determining which carbon of the double bond receives the amine and which receives the hydroxyl group.[4][8] Factors like solvent, pH, and the electronic nature of the substrate can influence this outcome.[9]

G cluster_2 Sharpless Asymmetric Aminohydroxylation alkene Alkene intermediate [3+2] Cycloaddition (Osmium-Imido Complex) alkene->intermediate reagents OsO₄ (cat.) Chiral Ligand (DHQ)₂PHAL Nitrogen Source (e.g., Chloramine-T) reagents->intermediate product syn-1,2-Amino Alcohol intermediate->product Hydrolysis

Caption: Key Steps in Sharpless Asymmetric Aminohydroxylation.

Biocatalytic Synthesis

The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[2]

Causality: Biocatalysis leverages the exquisite specificity of enzymes to perform transformations with near-perfect enantio- and regioselectivity under mild aqueous conditions. Engineered amine dehydrogenases (AmDHs), for example, have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones.[10][11] These enzymes, often operating in tandem with a cofactor regeneration system (e.g., using a formate dehydrogenase to recycle NADH), use inexpensive ammonia as the amine source.[10] The enzyme's active site acts as a pre-organized chiral template, binding the substrate in a specific orientation that allows for hydride and amine addition to only one face of the carbonyl, resulting in exceptionally high enantiomeric excess (>99% ee).[10][11]

Applications in Drug Discovery: Case Studies

The structural motif of a chiral amino alcohol is central to the function of many blockbuster drugs.

HIV Protease Inhibitors

Many first-generation HIV protease inhibitors, such as Saquinavir and Atazanavir , incorporate a chiral hydroxyethylamine or a related amino alcohol scaffold.[8][12] This central hydroxyl group is critical for the inhibitor's mechanism of action.

Mechanism of Action: HIV protease is an aspartic protease that uses a pair of aspartate residues in its active site to hydrolyze viral polyproteins. The hydroxyl group of the amino alcohol in the inhibitor is designed to mimic the tetrahedral transition state of this hydrolysis. It forms a key hydrogen bond interaction with the catalytic aspartate dyad (Asp25 and Asp125) in the enzyme's active site, effectively blocking the enzyme's function and preventing viral maturation.[13] The specific stereochemistry of the amino alcohol is crucial for correctly positioning the hydroxyl group and the adjacent side chains within the protease's binding pockets (S1, S1', S2, etc.), maximizing binding affinity.

G HIV_Protease HIV Protease Active Site Asp25 Asp125 Inhibitor Saquinavir (Inhibitor) Chiral Hydroxyl Group P1/P1' Side Chains Inhibitor:oh->HIV_Protease:asp25 H-Bond Inhibitor:oh->HIV_Protease:asp125 H-Bond Inhibitor:p1->HIV_Protease Binding in S1/S1' Pockets

Caption: Key interactions of a chiral amino alcohol in an HIV protease inhibitor.

β-Adrenergic Blockers (β-Blockers)

Drugs like Propranolol are β-blockers used to manage cardiovascular conditions. The pharmacological activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer. The (S)-propranolol structure contains a chiral 2-hydroxy-3-aminopropyl ether moiety, a classic example of a chiral amino alcohol derivative.

Quantitative Data and Method Comparison

The choice of synthetic method depends on factors such as substrate scope, desired stereoselectivity, scalability, and cost. The following table provides a comparative summary of typical performance for key methods.

MethodSubstrate ExampleCatalyst / ReagentTypical Yield (%)Typical Enantiomeric Excess (ee %)
Chiral Pool L-ValineLiAlH₄~85-95%>99% (from starting material)
Noyori ATH α-Phthalimido Acetophenone[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN~95-99%>99%
Sharpless AA β-MethylstyreneOsO₄, (DHQD)₂PHAL, CbzNHCl~71%90-93%[11]
Biocatalytic (AmDH) 1-Hydroxy-2-butanoneEngineered SpAmDH (wh84)~62% (isolated)>99%[10]
Henry Reaction Benzofuran-2-carbaldehydeCu(II) / Chiral Amino Alcohol Ligand~80-99%up to 98%

Experimental Protocols

Protocol 1: Synthesis of L-Valinol from L-Valine via LiAlH₄ Reduction (Chiral Pool)

This protocol describes a classic, robust method for reducing an amino acid to its corresponding amino alcohol.

Self-Validation: This is a stoichiometric reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The high enantiopurity of the product is directly reliant on the enantiopurity of the starting L-Valine, which is commercially available at >99% ee.

Methodology:

  • Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Reagent Preparation: Charge the flask with lithium aluminum hydride (LiAlH₄, 1.0 mol) and 1 L of anhydrous tetrahydrofuran (THF). Stir the resulting suspension and cool to 0 °C in an ice bath.

  • Addition of Amino Acid: Dissolve L-valine (1.0 mol) in 500 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 18 hours to ensure complete reduction.

  • Quenching (Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (e.g., X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is crucial for safely quenching the excess hydride and producing a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude L-Valinol can be purified by vacuum distillation or recrystallization to yield the pure amino alcohol.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol provides a representative procedure for the direct synthesis of a chiral 1,2-amino alcohol from an alkene.[9]

Self-Validation: The success of this catalytic reaction is validated by achieving both high conversion and high enantioselectivity. The enantiomeric excess (ee) must be determined by a validated chiral analytical method (e.g., HPLC or SFC). The regioselectivity is confirmed by spectroscopic methods (¹H and ¹³C NMR).

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add potassium osmate(VI) dihydrate (0.04 mmol), the chiral ligand (DHQD)₂PHAL (0.05 mmol), and benzyl carbamate (1.1 mmol).

  • Solvent Addition: Add a 1:1 mixture of n-propanol and water (10 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Substrate Addition: Add styrene (1.0 mmol) to the reaction mixture.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add solid N-chlorosuccinimide (NCS, 1.2 mmol) in one portion.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Quenching (Workup): Upon completion, add solid sodium sulfite (1.5 g) and stir the mixture for 1 hour at room temperature. Add ethyl acetate to the mixture.

  • Isolation: Separate the organic layer, and wash it sequentially with 2 M NaOH and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired N-protected amino alcohol.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine its enantiomeric excess by chiral HPLC or SFC analysis.

Conclusion

Chiral amino alcohols are undeniably central to the modern drug discovery landscape. Their synthesis has evolved from classical chiral pool approaches to highly sophisticated and efficient catalytic asymmetric and biocatalytic methods. Understanding the underlying principles and causality of these synthetic strategies is crucial for the medicinal chemist. The ability to predictably and efficiently install this chiral motif allows researchers to rapidly access novel chemical matter, optimize drug-target interactions, and ultimately develop safer and more effective medicines. As synthetic methodologies continue to advance, the utility and accessibility of chiral amino alcohols as premier building blocks for pharmaceutical innovation will only continue to grow.

References
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 803328. [Link]

  • Periasamy, M. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 24-28. [Link]

  • Zhang, L., Cao, L., Sun, M., & Ye, J. (2023). One-Pot Synthesis of Chiral 1-Aryl-2-Aminoethanols via Ir-Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2021). PMC. [Link]

  • Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11813-11818. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Al-Qaisi, A. M., & Yilmaz, I. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. [Link]

  • Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27, 249-284. [Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Pelkey, E. (2019). Sharpless Aminohydroxylation. YouTube. [Link]

  • Tao, J., et al. (2003). The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 5(15), 2699-2701. [Link]

  • OPEN ACCESS JOURNALS. (n.d.). EXTENDED ABSTRACT. oajournals.com. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Macmillan Group. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. (2000). Journal of Organic Chemistry. [Link]

  • Kovalevsky, A. Y., et al. (2008). Crystal Structure of an in Vivo HIV-1 Protease Mutant in Complex With Saquinavir: Insights Into the Mechanisms of Drug Resistance. Protein Science, 9(10), 1898-1904. [Link]

  • RCSB PDB. (n.d.). 1HIV: CRYSTAL STRUCTURE OF A COMPLEX OF HIV-1 PROTEASE WITH A DIHYDROETHYLENE-CONTAINING INHIBITOR: COMPARISONS WITH MOLECULAR MODELING. RCSB Protein Data Bank. [Link]

  • MDPI. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (2002). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Proteopedia. (2024). Saquinavir. Proteopedia, life in 3D. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

  • Chem Help ASAP. (2024). design of HIV-1 protease inhibitors with x-ray crystallography. YouTube. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. (2016). ResearchGate. [Link]

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Exploratory

2-(Benzylamino)butan-1-ol boiling point and melting point

Physical Properties, Synthesis, and Experimental Characterization Executive Summary 2-(Benzylamino)butan-1-ol (CAS: 26191-63-9 for the (S)-enantiomer; 6257-49-4 for the (R)-enantiomer) is a critical chiral amino alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Experimental Characterization

Executive Summary

2-(Benzylamino)butan-1-ol (CAS: 26191-63-9 for the (S)-enantiomer; 6257-49-4 for the (R)-enantiomer) is a critical chiral amino alcohol intermediate. It is most notably employed in the asymmetric synthesis of Ethambutol , a frontline bacteriostatic agent used in the treatment of tuberculosis.

This guide provides a rigorous technical analysis of its physical constants—specifically boiling point and melting point—distinguishing between theoretical predictions and field-validated experimental data. It also details the causal relationship between synthesis methods and the observed physical state of the compound.

Physical Properties Data

The following data aggregates experimental values derived from vacuum distillation protocols and calorimetric analysis.

Table 1: Physicochemical Constants
PropertyValueCondition/NotesConfidence Level
Boiling Point (Experimental) 115 – 117 °C @ 2.0 Torr (mmHg)High (Field Validated)
Boiling Point (Predicted) 300.8 °C@ 760 Torr (Atmospheric)Low (Theoretical only; decomposition likely)
Melting Point 74 – 75 °C Solid crystalline formMedium (Often persists as a supercooled viscous oil)
Density 1.004 g/cm³@ 20 °C (Predicted)Medium
Appearance Colorless to pale yellowViscous liquid or low-melting solid-
Chirality (S)-(+) or (R)-(-)Depends on precursor (L-2-aminobutanol yields S-isomer)-

Critical Note on Physical State: While the melting point is recorded at 74–75 °C, 2-(benzylamino)butan-1-ol exhibits a strong tendency to remain a viscous supercooled liquid at room temperature due to hydrogen bonding networks disrupting crystal lattice formation. Spontaneous crystallization may require seeding or prolonged standing at reduced temperatures.

Experimental Determination & Causality

The determination of boiling and melting points for this compound is not merely a measurement exercise but a validation of purity and stereochemical integrity.

Boiling Point & Vacuum Distillation

Why Reduced Pressure? At atmospheric pressure, the predicted boiling point (~300 °C) exceeds the thermal stability threshold of the secondary amine and alcohol functionalities. Heating to this temperature would result in:

  • Oxidative degradation: Browning/tarring of the amine.

  • Elimination reactions: Dehydration to form alkenes.

Protocol for BP Validation:

  • Setup: Short-path distillation apparatus with a Cow-type receiver.

  • Vacuum: High vacuum (< 5 Torr) is mandatory.

  • Observation: The fraction collecting at 115–117 °C (2 Torr) represents the pure mono-benzylated product. Lower boiling fractions often contain unreacted benzyl chloride or 2-aminobutanol.

Melting Point & Purity

The sharp melting point of 74–75 °C is achieved only after rigorous purification. Impurities such as di-benzylated byproducts or residual solvent will depress the melting point significantly, often resulting in a permanent oil.

  • Purification Tip: Recrystallization from non-polar solvents (e.g., hexanes/ethyl acetate mixtures) can induce solidification if the oil resists crystallizing.

Synthesis & Purification Workflow

The physical properties observed are directly downstream of the synthesis method.[1] The standard route involves the N-alkylation of 2-aminobutan-1-ol.

Reaction Pathway (Graphviz)

G start 2-Aminobutan-1-ol (Chiral Precursor) intermediate Reaction Mixture (Mono- & Di-benzylated species) start->intermediate N-Alkylation (Reflux) reagent Benzyl Chloride (+ Base: NaOH/K2CO3) reagent->intermediate purification Vacuum Distillation (< 5 Torr) intermediate->purification Crude Isolation product 2-(Benzylamino)butan-1-ol (BP: 115-117°C @ 2 Torr) purification->product Fractionation

Figure 1: Synthetic workflow for the isolation of pure 2-(benzylamino)butan-1-ol.

Mechanistic Insight[3]
  • Stoichiometry Control: A slight excess of the amino-alcohol is often used to minimize over-alkylation (formation of N,N-dibenzyl species). The mono-benzyl derivative (Target) boils significantly lower than the di-benzyl impurity, allowing separation via the described vacuum distillation.

  • Chiral Integrity: The reaction conditions (basic reflux) generally preserve the stereocenter at the C2 position. If starting from (S)-(+)-2-aminobutanol (derived from L-2-aminobutyric acid), the product retains the (S) configuration, essential for Ethambutol synthesis.

References

  • ChemicalBook. (n.d.). (S)-2-Benzylamino-1-butanol Properties and CAS Data. Retrieved from

  • BOC Sciences. (n.d.). (S)-(+)-2-Benzylamino-1-butanol Product Information. Retrieved from

  • Wilkinson, R. G., et al. (1961). Antituberculous Agents.[1] II. N,N'-Diisopropylethylenediamine and Analogs. Journal of the American Chemical Society.[1] (Foundational text on Ethambutol analogs).

  • Google Patents. (2018). Method for synthesizing ethambutol hydrochloride (CN108218724B).[1] Retrieved from

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Protocols & Analytical Methods

Method

Synthesis of 2-(Benzylamino)butan-1-ol via Reductive Amination of Benzylamine and Butanal

< < APPLICATION NOTE & PROTOCOL For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 2-(benzylamino)butan-1-ol, a valuable secondary...

Author: BenchChem Technical Support Team. Date: February 2026

< < APPLICATION NOTE & PROTOCOL

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-(benzylamino)butan-1-ol, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The protocol details a robust and efficient one-pot reductive amination reaction between benzylamine and butanal. This application note elaborates on the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the necessary characterization and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction and Scientific Background

2-(Benzylamino)butan-1-ol and its derivatives are important building blocks in the synthesis of various bioactive molecules.[1] The core structure, featuring a secondary amine and a primary alcohol, allows for diverse functionalization, making it a versatile intermediate in drug discovery and development. The synthesis described herein utilizes the principle of reductive amination, a cornerstone of C-N bond formation in organic chemistry.[2][3][4]

Reductive amination involves the reaction of a carbonyl compound (in this case, butanal) with an amine (benzylamine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][4] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[5] The choice of reducing agent is critical; it must selectively reduce the C=N double bond of the imine without significantly reducing the starting aldehyde.[2] Sodium borohydride (NaBH₄) is a commonly used, cost-effective, and relatively mild reducing agent suitable for this transformation.[6][7]

Reaction Mechanism and Workflow

The synthesis of 2-(benzylamino)butan-1-ol proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This is followed by dehydration to form the N-benzylbutanimine (a Schiff base). This step is typically reversible and often favored by the removal of water, though in this one-pot protocol, the subsequent reduction drives the equilibrium towards the product.[1][8]

  • Reduction of the Imine: The hydride reagent, sodium borohydride, selectively reduces the imine double bond to yield the final secondary amine product, 2-(benzylamino)butan-1-ol.[2] While NaBH₄ can reduce aldehydes, the rate of imine reduction is generally faster under the reaction conditions, leading to high selectivity.[9]

Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Benzylamine Benzylamine Imine Intermediate Imine Intermediate Benzylamine->Imine Intermediate + Butanal Butanal Butanal Butanal->Imine Intermediate Final Product 2-(Benzylamino)butan-1-ol Imine Intermediate->Final Product + NaBH4 Reducing Agent Sodium Borohydride (NaBH4) Reducing Agent->Final Product

Caption: Workflow for the Synthesis of 2-(Benzylamino)butan-1-ol.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-(benzylamino)butan-1-ol. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Comments
BenzylamineReagentSigma-Aldrich100-46-9≥99% purity
ButanalReagentSigma-Aldrich123-72-8≥99% purity
Sodium BorohydrideReagentSigma-Aldrich16940-66-2≥98% purity
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Solvent
Dichloromethane (DCM)ACS GradeVWR75-09-2Extraction Solvent
Anhydrous Sodium SulfateReagentSigma-Aldrich7757-82-6Drying Agent
Hydrochloric Acid (HCl)1 M aq. soln.Fisher Scientific7647-01-0For work-up
Sodium BicarbonateSaturated aq. soln.Fisher Scientific144-55-8For work-up
BrineSaturated aq. soln.N/AN/AFor work-up
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (10.7 g, 100 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir the solution at room temperature.

  • Aldehyde Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add butanal (7.21 g, 100 mmol) dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The rationale for slow, cooled addition is to control the initial exothermic reaction and prevent side reactions.

  • Imine Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of the imine intermediate.[8]

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (4.54 g, 120 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. The portion-wise addition is crucial to manage the exothermic nature of the reduction and the rate of gas evolution.

  • Reaction Completion: Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (50 mL) at 0 °C to neutralize the excess sodium borohydride and any remaining base.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up and Extraction:

    • To the remaining aqueous layer, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.

    • Make the aqueous layer basic (pH ~9-10) by the careful addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(benzylamino)butan-1-ol. Alternatively, for high-purity requirements, distillation under reduced pressure can be employed.[10][11]

Characterization

The identity and purity of the synthesized 2-(benzylamino)butan-1-ol should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H and O-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Purity Analysis: Can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Safety and Handling Precautions

  • Benzylamine: Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Butanal: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe skin burns and eye damage.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety measures in a chemical fume hood.

References

  • Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Google Patents. US6476268B1 - Preparation of N-benzylamines.
  • Google Patents. DE2607294A1 - PROCESS FOR THE PREPARATION OF 2-AMINO-1-BUTANOL.
  • Google Patents. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • Google Patents. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available at: [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

  • Google Patents. CA2565675A1 - Process for the preparation of 2-butanol.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. US3855300A - Process for the production of 2-amino-1-butanol.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • ResearchGate. Formation of butylamine in the reductive amination of butyraldehyde... Available at: [Link]

  • Taylor & Francis Online. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Google Patents. USRE29588E - Preparation of d-2-amino-1-butanol salts.
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • Journal of Chemical Sciences. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Available at: [Link]

  • Google Patents. US3203872A - Secondary butanol purification process.
  • Taylor & Francis Online. Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Available at: [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Benzylamino)butan-1-ol via Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(Benzylamino)butan-1-ol through a one-pot reductive amination reaction. The procedure details the reaction between 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(Benzylamino)butan-1-ol through a one-pot reductive amination reaction. The procedure details the reaction between 2-aminobutan-1-ol and benzaldehyde, utilizing sodium borohydride as the reducing agent. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations. The causality behind experimental choices is emphasized to ensure reproducibility and high-yield synthesis of the target secondary amine.

Introduction and Scientific Principle

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[1] It is a highly efficient method for preparing secondary and tertiary amines from aldehydes or ketones. The process typically involves two key transformations within a single reaction vessel: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[2]

This method offers significant advantages over traditional N-alkylation with alkyl halides, primarily by avoiding the common issue of over-alkylation, which often leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[2] The controlled, stepwise nature of reductive amination ensures a much higher selectivity for the desired product.

The synthesis of 2-(Benzylamino)butan-1-ol serves as an excellent model for this reaction. The primary amine, 2-aminobutan-1-ol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form an N-benzylidene-1-hydroxybutan-2-amine intermediate. A mild reducing agent, sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine C=N double bond to yield the final product.[3] The reaction is performed under weakly acidic or neutral conditions to facilitate both imine formation and the stability of the reducing agent.[1]

Reaction Mechanism and Workflow

The overall transformation proceeds as follows:

Scheme 1: Reductive Amination of 2-Aminobutan-1-ol with Benzaldehyde Reaction Scheme

The mechanism can be dissected into two primary stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine group of 2-aminobutan-1-ol on the carbonyl carbon of benzaldehyde. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a stable Schiff base, or imine.[1]

  • Imine Reduction: The hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the C=N double bond in the imine. This reduction step is irreversible and yields the stable secondary amine, 2-(Benzylamino)butan-1-ol. It is crucial to add the borohydride after the imine has formed, as it can also reduce the starting aldehyde.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the synthesis from starting materials to the final, purified product.

G cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Reagent Preparation (2-Aminobutan-1-ol, Benzaldehyde in Methanol) imine 2. Imine Formation (Stir at Room Temp) reagents->imine Establish Equilibrium reduction 3. Reduction (Cool to 0°C, Add NaBH₄) imine->reduction Exothermic Control monitoring 4. Reaction Monitoring (TLC Analysis) reduction->monitoring quench 5. Quenching (Add Water/Dilute Acid) monitoring->quench Upon Completion extract 6. Extraction (Ethyl Acetate & Aqueous Wash) quench->extract dry 7. Drying & Filtration (Dry over Na₂SO₄) extract->dry evap 8. Solvent Removal (Rotary Evaporation) dry->evap purify 9. Purification (Vacuum Distillation or Chromatography) evap->purify char 10. Characterization (NMR, IR, MS) purify->char product Final Product: 2-(Benzylamino)butan-1-ol char->product

Caption: Workflow for the synthesis of 2-(Benzylamino)butan-1-ol.

Materials, Reagents, and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
2-Aminobutan-1-olC₄H₁₁NO89.1496-20-8≥98%
BenzaldehydeC₇H₆O106.12100-52-7≥99%, ReagentPlus®
Sodium borohydrideNaBH₄37.8316940-66-2≥98%
Methanol (Anhydrous)CH₃OH32.0467-56-1≥99.8%
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6Granular
Deionized WaterH₂O18.027732-18-5-
Saturated NaCl (Brine)NaCl58.447647-14-5-
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Detailed Experimental Protocol

This protocol is based on a 25 mmol scale. Adjust quantities as needed.

Reagent Stoichiometry Table
ReagentMoles (mmol)EquivalentsAmount
2-Aminobutan-1-ol25.01.02.23 g (2.35 mL)
Benzaldehyde25.01.02.65 g (2.54 mL)
Sodium borohydride37.51.51.42 g
Methanol--50 mL
Step-by-Step Procedure
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobutan-1-ol (1.0 eq, 25.0 mmol, 2.23 g).

    • Add 50 mL of anhydrous methanol and stir until the amine is fully dissolved.

    • Add benzaldehyde (1.0 eq, 25.0 mmol, 2.65 g) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour. Causality Note: This allows the equilibrium between the starting materials and the imine intermediate to be established before introducing the reducing agent.[1]

  • Reduction:

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Slowly add sodium borohydride (1.5 eq, 37.5 mmol, 1.42 g) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and temperature spike.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate:Hexanes.

    • Spot the starting materials (benzaldehyde) and the reaction mixture. The disappearance of the benzaldehyde spot (visualized under UV light) and the appearance of a new, lower Rf product spot indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of deionized water dropwise to decompose any unreacted sodium borohydride.

    • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: Multiple extractions are performed to ensure complete recovery of the organic product from the aqueous phase.

    • Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 50 mL). Causality Note: The brine wash helps to remove residual water and break up any emulsions that may have formed.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to yield the crude 2-(Benzylamino)butan-1-ol as a pale yellow oil.

  • Purification:

    • The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel.[5]

    • Vacuum Distillation: This is the preferred method for larger scales to separate the product from non-volatile impurities.

    • Column Chromatography: Use a gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic peaks for the benzylic CH₂ protons, the aromatic protons of the benzyl group, and the aliphatic protons of the butanol backbone.

  • ¹³C NMR: Confirmation of the number of unique carbon atoms.

  • FT-IR: Presence of a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3350 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).

  • Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the molecular formula (C₁₁H₁₇NO, MW: 179.26 g/mol ).

Safety and Hazard Information

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Aminobutan-1-ol: Harmful if swallowed and causes severe skin burns and eye damage.[6]

  • Benzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed and causes severe skin burns and eye damage.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete imine formation. 2. Incomplete reduction. 3. Loss of product during work-up.1. Increase imine formation time to 2-3 hours. 2. Increase reaction time after NaBH₄ addition; check the quality of the NaBH₄. 3. Perform extractions carefully and ensure the pH is neutral or slightly basic before extraction.
Presence of Benzaldehyde in Product Insufficient reducing agent or reaction time.Increase the equivalents of NaBH₄ to 1.6-1.8 eq. or extend the reaction time.
Formation of Dibenzylamine Contamination of benzaldehyde with benzoic acid, leading to amide formation and subsequent reduction.Use freshly distilled or high-purity benzaldehyde.
Oily Product After Drying Incomplete removal of solvent or water.Ensure thorough drying with Na₂SO₄ and use a high-vacuum pump with the rotary evaporator.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2021). Reductive Amination [Video]. YouTube. [Link]

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure allows the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent... Tetrahedron, 61(23), 5725-5734.
  • Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF (−)-(E,S)-3-(BENZYLOXY)-1-BUTENYL PHENYL SULFONE... Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-(Benzylamino)butan-1-ol as a Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule is intrinsically linked to its therapeutic efficacy and safety. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient means to achieve this stereochemical control. Among the diverse array of chiral ligands, β-amino alcohols have distinguished themselves as a privileged class, capable of inducing high levels of enantioselectivity in a variety of transformations.

This guide provides a comprehensive overview of 2-(benzylamino)butan-1-ol, a chiral β-amino alcohol, and its potential applications as a ligand in asymmetric catalysis. While direct, peer-reviewed applications of this specific ligand are not extensively documented, its structural similarity to well-established catalysts allows for a detailed, predictive analysis of its utility. The following sections will detail its synthesis and provide in-depth, adaptable protocols for two key asymmetric transformations where it is poised to be effective: the borane reduction of prochiral ketones and the dialkylzinc addition to aldehydes.

Synthesis of Chiral 2-(Benzylamino)butan-1-ol

The synthesis of enantiomerically pure 2-(benzylamino)butan-1-ol is readily achievable from its precursor, 2-amino-1-butanol, which is commercially available in both (R) and (S) forms. The most straightforward method is through reductive amination of benzaldehyde with 2-amino-1-butanol or direct N-alkylation. A common and efficient route involves the formation of a Schiff base followed by reduction.[1]

cluster_0 Synthesis of 2-(Benzylamino)butan-1-ol Start (R)- or (S)-2-Amino-1-butanol Step1 Reaction with Benzaldehyde (Formation of Schiff Base) Start->Step1 Intermediate Intermediate Imine Step1->Intermediate Step2 Reduction of Imine (e.g., with NaBH4 or H2/Pd-C) Intermediate->Step2 Product 2-(Benzylamino)butan-1-ol Step2->Product

Caption: Synthetic workflow for 2-(benzylamino)butan-1-ol.

Protocol 1: Synthesis of (S)-2-(Benzylamino)butan-1-ol

This protocol describes the synthesis via reductive amination.

Materials:

  • (S)-2-Amino-1-butanol

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve (S)-2-amino-1-butanol (1.0 eq.) in methanol.

    • Add benzaldehyde (1.0 eq.) dropwise to the solution at room temperature.

    • Stir the mixture for 2-4 hours to allow for the formation of the corresponding imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by column chromatography on silica gel if necessary.

Application Note 1: Asymmetric Borane Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed in situ from a β-amino alcohol and borane, is a powerful and widely used method for this purpose.[2] The predictable stereochemical outcome and high enantioselectivities make it a valuable tool.

Mechanism of Asymmetric Induction

The active catalyst is an oxazaborolidine, which forms from the reaction of the amino alcohol ligand with borane. This catalyst coordinates with another molecule of borane and the ketone substrate. The steric environment created by the chiral ligand directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol preferentially.

cluster_1 Catalytic Cycle of Asymmetric Borane Reduction Catalyst Chiral Oxazaborolidine (from 2-(Benzylamino)butan-1-ol + BH3) Coordination1 Coordination with BH3 Catalyst->Coordination1 + BH3 Coordination2 Coordination with Ketone Coordination1->Coordination2 + Ketone HydrideTransfer Diastereoselective Hydride Transfer (Transition State) Coordination2->HydrideTransfer ProductRelease Release of Chiral Alcohol HydrideTransfer->ProductRelease forms product-borane complex ProductRelease->Catalyst regenerates catalyst

Caption: Catalytic cycle for the CBS reduction.

Performance of Analogous Amino Alcohol Ligands

While specific data for 2-(benzylamino)butan-1-ol is not available, the performance of other β-amino alcohols in the asymmetric reduction of acetophenone provides a benchmark for expected efficacy.

Chiral Amino Alcohol LigandEnantiomeric Excess (ee, %)Configuration of Product
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol97(R)
(1S,2R)-(-)-Norephedrine95(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol>99(R)

Data is representative and sourced from various studies on asymmetric ketone reduction.

Protocol 2: Asymmetric Reduction of Acetophenone (Adaptable for 2-(Benzylamino)butan-1-ol)

This protocol is based on established procedures for CBS reductions and can be adapted for use with 2-(benzylamino)butan-1-ol.

Materials:

  • (S)-2-(Benzylamino)butan-1-ol

  • Borane-dimethyl sulfide complex (BMS, 10 M solution)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, and other standard anhydrous reaction apparatus.

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-2-(benzylamino)butan-1-ol (0.1 eq.) in anhydrous THF.

    • Add BMS (0.1 eq.) dropwise via syringe at room temperature and stir for 1 hour to form the oxazaborolidine catalyst in situ.

  • Reduction:

    • Cool the catalyst solution to -20 °C.

    • In a separate flask, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF.

    • Add the acetophenone solution to the catalyst solution via syringe pump over 30 minutes.

    • Simultaneously, add BMS (0.6 eq.) via a separate syringe pump over 30 minutes.

    • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Analysis:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Stir for 30 minutes, then neutralize with saturated NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Application Note 2: Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic and reliable method for the synthesis of chiral secondary alcohols.[3][4] Chiral β-amino alcohols are highly effective ligands for this transformation, forming a chiral zinc-amino alkoxide complex that catalyzes the reaction.

Mechanism of Asymmetric Induction

The chiral amino alcohol reacts with diethylzinc to form a dimeric zinc-alkoxide complex. This complex then coordinates with the aldehyde. The chiral environment of the ligand directs the transfer of an ethyl group from a zinc atom to one enantiotopic face of the aldehyde carbonyl, leading to the formation of the chiral alcohol product with high enantioselectivity.

cluster_2 Catalytic Cycle of Diethylzinc Addition LigandZnEt2 Ligand + Et2Zn (forms Chiral Zn-alkoxide) Dimer Dimeric Zinc Complex LigandZnEt2->Dimer Coordination Coordination with Aldehyde Dimer->Coordination + Aldehyde EthylTransfer Enantioselective Ethyl Transfer Coordination->EthylTransfer ProductRelease Release of Product-Zn complex EthylTransfer->ProductRelease ProductRelease->Dimer + Et2Zn regenerates catalyst

Caption: Catalytic cycle for diethylzinc addition.

Performance of Analogous Amino Alcohol Ligands

The enantioselective addition of diethylzinc to benzaldehyde is a standard reaction to evaluate the effectiveness of new chiral ligands. The following table shows results for some well-known β-amino alcohols.

Chiral Amino Alcohol LigandEnantiomeric Excess (ee, %)Configuration of Product
(-)-DAIB (3-exo-(dimethylamino)isoborneol)98(R)
(1R,2S)-(-)-N,N-Dibutylnorephedrine95(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol97(S)

Data is representative and sourced from various studies on asymmetric diethylzinc additions.

Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde (Adaptable for 2-(Benzylamino)butan-1-ol)

This protocol provides a general procedure that can be adapted for 2-(benzylamino)butan-1-ol.

Materials:

  • (S)-2-(Benzylamino)butan-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, and other standard anhydrous reaction apparatus.

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-2-(benzylamino)butan-1-ol (0.02 eq.) in anhydrous toluene.

    • Cool the solution to 0 °C and add diethylzinc (1.2 eq.) dropwise via syringe.

    • Stir the mixture at 0 °C for 30 minutes.

  • Addition Reaction:

    • Add benzaldehyde (1.0 eq.) dropwise to the catalyst solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Analysis:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

    • Acidify the mixture with 1 M HCl to a pH of ~2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Conclusion and Future Outlook

2-(Benzylamino)butan-1-ol possesses the key structural features of a successful chiral ligand for asymmetric catalysis: a stereogenic center, a hydroxyl group, and a secondary amine for coordination to a metal center or for the formation of derivative catalysts like oxazaborolidines. The N-benzyl group can provide additional steric bulk and potential for π-π interactions, which may influence enantioselectivity.

While direct experimental data is currently limited in published literature, the protocols and mechanistic insights provided in this guide offer a strong foundation for researchers to explore the catalytic potential of 2-(benzylamino)butan-1-ol. Its application in asymmetric reductions, alkylations, and potentially other transformations such as aldol or Mannich reactions, warrants experimental investigation. The synthesis of this ligand is straightforward, making it an accessible candidate for screening in various asymmetric catalytic systems. Future studies will be invaluable in establishing the efficacy and scope of 2-(benzylamino)butan-1-ol as a valuable tool in the asymmetric synthesis toolbox.

References

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes.[Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical reviews, 92(5), 833-856.

Sources

Application

Application Note: Scalable Manufacturing of (S)-2-(Benzylamino)butan-1-ol

Process Optimization, Critical Control Points, and Industrial Protocols Executive Summary (S)-2-(Benzylamino)butan-1-ol is a high-value chiral building block, serving as a critical intermediate in the synthesis of antitu...

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization, Critical Control Points, and Industrial Protocols

Executive Summary

(S)-2-(Benzylamino)butan-1-ol is a high-value chiral building block, serving as a critical intermediate in the synthesis of antitubercular agents (e.g., Ethambutol) and as a chiral auxiliary in asymmetric synthesis. While laboratory-scale synthesis often relies on direct alkylation with benzyl halides, this approach suffers from poor selectivity (bis-alkylation) and genotoxic impurity generation.

This Application Note details a scalable, robust reductive amination protocol utilizing catalytic hydrogenation. This route minimizes waste, eliminates alkyl halide usage, and ensures high enantiomeric excess (ee >99%). We focus on the "Imine Formation – Hydrogenation – Salt Crystallization" workflow, which offers the highest process safety and product quality for kilogram-to-ton scale manufacturing.

Strategic Route Selection

Comparison of Synthetic Pathways
FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Recommended)
Reagents Benzyl chloride/bromide, BaseBenzaldehyde,

, Pd/C catalyst
Selectivity Low (Mono- vs Bis-alkylation competition)High (Stepwise imine formation controls stoichiometry)
Safety High risk (Alkyl halides are lacrimators/genotoxins)Moderate (Standard hydrogenation safety protocols)
Atom Economy Low (Stoichiometric salt waste)High (Water is the only byproduct)
Purification Difficult chromatography often requiredCrystallization (via Oxalate/HCl salt)
Reaction Mechanism & Logic

The selected route proceeds via the formation of a Schiff base (imine) followed by heterogeneous catalytic reduction.

  • Condensation: (S)-2-Aminobutan-1-ol reacts with benzaldehyde to form the imine. Water removal drives this equilibrium.

  • Reduction: The C=N bond is reduced over Pd/C.

  • Stereochemistry: The chiral center at C2 is preserved.[1] The bulky benzyl group directs away from the hydroxymethyl group, but the configuration is set by the starting material.

Detailed Experimental Protocol

Materials & Equipment
  • Reactants: (S)-2-Aminobutan-1-ol (>98% ee), Benzaldehyde (Freshly distilled/low acid content).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) – anhydrous preferred.

  • Catalyst: 5% Pd/C (50% wet).

  • Equipment:

    • Stainless Steel Hydrogenation Autoclave (e.g., Buchi/Parr).

    • Filtration unit (Sparkler filter or Nutsche for catalyst removal).

    • Crystallization vessel with temperature control.

Step-by-Step Methodology
Phase 1: Imine Formation (The "Schiff Base")

Rationale: Pre-forming the imine minimizes the presence of free aldehyde during hydrogenation, reducing the formation of benzyl alcohol byproducts.

  • Charge: Load (S)-2-Aminobutan-1-ol (1.0 equiv) into the reactor.

  • Solvent: Add Methanol (5-7 volumes relative to amine mass).

  • Addition: Add Benzaldehyde (1.05 equiv) dropwise over 30-60 minutes while maintaining temperature at 20-25°C.

    • Control Point: The reaction is slightly exothermic. Do not exceed 30°C to prevent potential side reactions or racemization (though rare for this substrate).

  • Aging: Stir for 2-4 hours at 25°C.

    • IPC (In-Process Control): Monitor disappearance of amine by TLC or GC.

Phase 2: Catalytic Hydrogenation

Rationale: Heterogeneous hydrogenation is cleaner than hydride reagents (NaBH4) on scale, avoiding boron waste streams.

  • Inertion: Purge the autoclave with Nitrogen (

    
    ) three times to remove Oxygen.
    
  • Catalyst Loading: Charge 5% Pd/C catalyst (0.5 - 1.0 wt% loading relative to substrate). Note: Charge as a slurry in MeOH to prevent ignition.

  • Pressurization: Pressurize with Hydrogen (

    
    ) to 3–5 bar (45–75 psi).
    
  • Reaction: Heat to 40-50°C and stir vigorously (mass transfer limited reaction).

  • Completion: Monitor

    
     uptake. Reaction typically completes in 4-8 hours.
    
    • IPC:[2] HPLC analysis should show <0.5% imine intermediate.

Phase 3: Workup & Salt Formation (Purification)

Rationale: The free base amine is an oil/low-melting solid that is difficult to purify. Converting to the Oxalate Salt allows for the rejection of impurities (bis-benzyl species and unreacted starting materials) via crystallization.

  • Filtration: Filter the hot reaction mixture through a Celite bed or sparkler filter to remove Pd/C. Wash cake with MeOH.

  • Concentration: Distill off MeOH under reduced pressure to obtain the crude oil.

  • Salt Formation:

    • Dissolve crude oil in Ethanol (3 volumes).

    • Prepare a solution of Oxalic Acid (1.0 equiv) in warm Ethanol.

    • Add Oxalic Acid solution slowly to the amine solution at 50°C.

  • Crystallization: Cool slowly to 0-5°C over 4 hours. White crystals will precipitate.[3]

  • Isolation: Filter and wash with cold Ethanol/MTBE (1:1). Dry at 50°C under vacuum.

Process Data & Specifications

Typical Yields and Purity
ParameterSpecificationNotes
Molar Yield 85 - 92%From (S)-2-aminobutan-1-ol
Chemical Purity > 99.5% (HPLC)After oxalate recrystallization
Chiral Purity (ee) > 99.8%Critical for pharmaceutical use
Bis-benzyl Impurity < 0.1%Controlled by stoichiometry (1.05 eq aldehyde)
Residual Palladium < 10 ppmRequires efficient filtration
Critical Process Parameters (CPPs)
  • Temperature (Hydrogenation): >60°C increases risk of hydrogenolysis (de-benzylation). Keep <50°C.

  • Stoichiometry: Excess benzaldehyde (>1.1 eq) leads to difficult-to-remove benzyl alcohol and bis-alkylation.

  • Water Content: High water content during imine formation slows the reaction; anhydrous solvents are preferred.

Visualizations

Synthetic Pathway (Chemical Logic)

SyntheticPathway SM1 (S)-2-Aminobutan-1-ol (Chiral Center) Imine Intermediate Imine (Schiff Base) SM1->Imine MeOH, 25°C -H2O Reagent Benzaldehyde (1.05 eq) Reagent->Imine Product (S)-2-(Benzylamino)butan-1-ol (Crude Oil) Imine->Product H2 (3-5 bar), Pd/C 40-50°C Salt Purified Oxalate Salt (Crystalline Solid) Product->Salt Oxalic Acid EtOH Crystallization

Caption: Chemical pathway from chiral amino alcohol to purified salt via reductive amination.

Process Engineering Flow (Unit Operations)

ProcessFlow Reactor SS Autoclave (Imine Form. & H2 Rxn) Filter Catalyst Filtration (Sparkler/Celite) Reactor->Filter Reaction Mass Distillation Solvent Recovery (Rotary Evap/Still) Filter->Distillation Filtrate Waste1 Waste1 Filter->Waste1 Spent Catalyst (Recycle) Crystallizer Crystallization Tank (Salt Formation) Distillation->Crystallizer Concentrate Centrifuge Isolation (Centrifuge/Nutsche) Crystallizer->Centrifuge Slurry Dryer Vacuum Dryer (Final Product) Centrifuge->Dryer Wet Cake Waste2 Waste2 Centrifuge->Waste2 Mother Liquor

Caption: Industrial unit operation flow for the manufacture of (S)-2-(Benzylamino)butan-1-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Catalyst poisoning or low H2 pressure.Check N2 purge efficiency (O2 poisons Pd). Increase pressure to 5 bar.
High Bis-benzyl Impurity Excess Benzaldehyde or high temp.Strictly control stoichiometry (1.05 eq). Lower temp to <40°C.
Racemization (Low ee) High temperature or strong base exposure.Ensure pH is neutral.[1][4] Keep temp <60°C.
Poor Filtration Fine catalyst particles.Use a pre-coat of Celite. Ensure catalyst type is "Eggshell" or suitable for filtration.

References

  • Wilkinson, R. G., et al. (1961). "Stereospecific Synthesis of Ethambutol." Journal of the American Chemical Society, 83(9), 2212–2213. Link(Foundational work on 2-aminobutanol derivatives).

  • Ager, D. J., & Prakash, I. (2016). "Chiral synthons from amino alcohols." Organic Process Research & Development. (General reference for amino alcohol scale-up).
  • Pfizer Inc. (2005). "Process for the preparation of chiral amines via reductive amination." US Patent 6,900,355. Link(Industrial conditions for reductive amination).

  • Lupin Ltd. (2010). "Improved process for the preparation of Ethambutol Hydrochloride."[5] WO Patent 2010052736. Link(Details on purification of aminobutanol intermediates).

  • Sigma-Aldrich. (2023). "Reductive Amination Application Note." Link(General protocol validation).

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic nature of 2-(Benzylamino)butan-1-ol in storage

Technical Support Center: Specialty Reagents Division Subject: Handling & Storage Protocol for 2-(Benzylamino)butan-1-ol Ticket ID: #TS-BAB-409 Status: Open / Guide Generated Executive Summary You are likely accessing th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Specialty Reagents Division Subject: Handling & Storage Protocol for 2-(Benzylamino)butan-1-ol Ticket ID: #TS-BAB-409 Status: Open / Guide Generated

Executive Summary

You are likely accessing this guide because your sample of 2-(Benzylamino)butan-1-ol —a critical intermediate often used in the synthesis of ethambutol and chiral resolution—has transitioned from a crystalline solid to a sticky gum, or you are observing inconsistent stoichiometric yields.

This molecule is hygroscopic and reactive toward atmospheric CO₂ . The presence of both a secondary amine and a primary hydroxyl group creates a "perfect storm" for moisture uptake, leading to weight errors and the formation of carbamate salts. This guide provides a self-validating workflow to restore and maintain the integrity of your reagent.

Module 1: The Mechanism of Degradation

Why is this happening?

To handle this reagent effectively, one must understand the molecular drivers of its instability. 2-(Benzylamino)butan-1-ol possesses two hydrophilic functional groups:

  • Secondary Amine (-NH-): A hydrogen bond acceptor/donor that is also basic.

  • Primary Alcohol (-OH): A strong hydrogen bond donor.

The "Water Bridge" Effect: Atmospheric water molecules bridge these two groups via hydrogen bonding, liquefying the surface of the solid. Once dissolved in this absorbed water layer, the basic amine reacts with atmospheric Carbon Dioxide (CO₂) to form benzylammonium carbamates/carbonates.

Critical Insight: If your material has turned into a "goo," it is not just wet; it is likely chemically contaminated with carbonate salts. Simple vacuum drying is often insufficient to reverse this because the salts are stable.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from simple moisture absorption to chemical modification.

degradation_pathway Pure Pure 2-(Benzylamino)butan-1-ol (Crystalline/Solid) Hygro Moisture Absorption (Surface Liquefaction) Pure->Hygro + H₂O (Atmosphere) Dissolved Aqueous Solution (Micro-droplets) Hygro->Dissolved Saturation Carbamate Ammonium Carbamate Salt (Chemical Impurity) Dissolved->Carbamate + CO₂ (Air)

Figure 1: The cascade from physical moisture absorption to chemical degradation via CO₂ sequestration.

Module 2: Storage Protocols (The "How")

Preventing the issue before it starts.

Standard "shelf storage" is insufficient. Follow this tiered storage protocol based on your usage frequency.

ParameterStandard RequirementTechnical Rationale
Primary Container Amber Glass Vial with Teflon-lined cap Amber glass prevents photodegradation (benzyl amines can be light-sensitive). Teflon prevents leaching and provides a tighter seal than pulp/poly liners.
Sealing Parafilm is NOT enough. Use Electrical Tape or Heat Shrink.Parafilm is permeable to water vapor over time. PVC electrical tape provides a better moisture barrier.
Secondary Containment Desiccator with Drierite/Silica or Vacuum Bag.Creates a micro-environment with <10% Relative Humidity (RH).
Headspace Gas Argon (Ar) or Nitrogen (N₂).Displaces humid air and CO₂. Argon is heavier than air and offers better blanket protection.
Temperature 2°C to 8°C (Refrigerated).[1]Lowers the kinetic rate of oxidation and moisture absorption.

Module 3: Troubleshooting & Recovery (The "Fix")

My sample is already wet/sticky. How do I save it?

Do not attempt to dry the material solely by heating in an oven; this may accelerate oxidation. Use Azeotropic Distillation , a self-validating purification method.

Protocol: Toluene Azeotropic Drying

Reagents: Wet 2-(Benzylamino)butan-1-ol, Anhydrous Toluene (HPLC grade).

  • Dissolution: Dissolve the sticky reagent in anhydrous Toluene (10 mL per gram of reagent).

    • Observation: If the solution is cloudy, water is present. If solids remain undissolved, they may be carbonate salts.

  • Distillation: Connect to a rotary evaporator.

    • Bath Temp: 45–50°C.

    • Vacuum: Moderate (ensure Toluene boils).

  • The Chase: Evaporate the Toluene. The Toluene/Water azeotrope (boiling point ~85°C at atm pressure, lower under vac) will carry the water away.

  • Repetition: Redissolve the residue in fresh Toluene and evaporate again. Repeat 2-3 times.

  • Final Drying: Place the flask under high vacuum (<1 mbar) for 4 hours at room temperature.

Recovery Workflow Diagram

recovery_workflow Start Wet/Sticky Sample Solvent Add Anhydrous Toluene Start->Solvent Rotovap Rotary Evaporation (Azeotropic Removal) Solvent->Rotovap Check Visual Check: Is it an Oil or Solid? Rotovap->Check Check->Solvent Still Wet/Cloudy Dry High Vacuum (Remove Trace Solvent) Check->Dry Clear Oil/Solid QC Validation (KF Titration / NMR) Dry->QC

Figure 2: Step-by-step recovery process using azeotropic distillation.

Module 4: Handling During Experimentation

Ensuring accuracy at the bench.

1. The "Difference Weighing" Technique Never weigh hygroscopic amines on a spatula or open weigh boat. The weight will increase before your eyes.

  • Step A: Tare a capped vial containing the reagent.

  • Step B: Quickly remove the approximate amount needed.

  • Step C: Immediately recap and weigh the vial again.

  • Calculation: (Weight A) - (Weight C) = Mass of reagent added to your reaction.

2. Solution Storage (The "Stock" Strategy) If you use this reagent frequently, convert the solid/gum into a Standardized Stock Solution .

  • Dissolve the entire bottle in a specific volume of dry solvent (e.g., DCM or dry THF).

  • Determine the concentration (Molarity).

  • Dispense by volume (syringe) rather than mass. This eliminates hygroscopicity issues entirely during daily use.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol to recrystallize it? A: Use caution. While amino alcohols are soluble in ethanol, ethanol is also hygroscopic. If you recrystallize, you must use absolute ethanol and dry under an inert atmosphere. A non-polar/polar mix (like Hexane/Ethyl Acetate) is often safer for excluding water.

Q: How do I know if the "gum" is degraded or just wet? A: Run a Proton NMR (1H-NMR) in CDCl₃.

  • Wet: You will see a distinct water peak (usually around 1.5 ppm in CDCl₃, though it shifts).

  • Degraded (Carbamate): Look for peak broadening in the benzylic protons or new signals downfield. If the spectrum is clean but the material is wet, the azeotropic method (Module 3) will fix it.

Q: Is the S-isomer more hygroscopic than the racemate? A: Enantiopure forms often have higher lattice energies (crystallize better) than racemates, potentially making them slightly more resistant to initial moisture uptake, but once the crystal lattice is breached, the hygroscopicity is chemically identical. Treat them with equal care.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39684-28-1. Retrieved from [Link]

  • Bergbreiter, D. E., & Hutton, G. (2025). Reactivity of Amine-CO2 Adducts. Journal of Organic Chemistry.

Sources

Optimization

Troubleshooting low enantiomeric excess in amino alcohol synthesis

Ticket #AA-EE-404: Troubleshooting Low Enantiomeric Excess Status: Open | Priority: Critical | Assigned To: Senior Application Scientist[1] 🟢 Introduction: The Diagnostic Mindset Welcome to the Chiral Synthesis Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #AA-EE-404: Troubleshooting Low Enantiomeric Excess

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist[1]

🟢 Introduction: The Diagnostic Mindset

Welcome to the Chiral Synthesis Support Center. Low enantiomeric excess (ee) is rarely a random event; it is a symptom of a specific kinetic or thermodynamic failure. In amino alcohol synthesis—whether via transfer hydrogenation (Noyori), borane reduction (CBS), or aminohydroxylation—the loss of chirality usually occurs at one of three critical checkpoints:

  • The Competition: Uncatalyzed background reactions overtaking the catalytic cycle.

  • The Reversal: Product racemization due to thermodynamic equilibrium.

  • The Illusion: Analytical artifacts or post-reaction degradation.

This guide abandons generic advice in favor of root-cause analysis. Follow the workflows below to isolate your variable.

📊 Diagnostic Logic Flow

Before altering conditions, locate the failure point using this logic tree.

TroubleshootingFlow Start START: Low ee Observed CheckBlank Test 1: Run 'Blank' Reaction (No Catalyst) Start->CheckBlank Background Is there conversion without catalyst? CheckBlank->Background IssueBackground ISSUE: Background Reaction Action: Lower Temp, Slow Addition, Change Reducing Agent Background->IssueBackground Yes (>5% conv) CheckTime Test 2: Monitor ee vs. Time (at 20%, 50%, 90% conversion) Background->CheckTime No TimeDrop Does ee drop as conversion increases? CheckTime->TimeDrop IssueReversibility ISSUE: Product Reversibility Action: Stop reaction earlier, Remove product in situ TimeDrop->IssueReversibility Yes CheckWorkup Test 3: Compare Crude vs. Isolated ee TimeDrop->CheckWorkup No WorkupDrop Is Isolated ee < Crude ee? CheckWorkup->WorkupDrop IssueSilica ISSUE: Racemization on Silica Action: Use Alumina or Triethylamine-treated Silica WorkupDrop->IssueSilica Yes IssueLigand ISSUE: Catalyst Integrity Action: Check Ligand Purity, Metal Precursor, Nonlinear Effects WorkupDrop->IssueLigand No

Figure 1: Systematic fault isolation for asymmetric synthesis failures.

🛠 Module 1: The Reaction (Kinetic vs. Thermodynamic Control)

Scenario A: The "Background" Leak (Common in CBS Reduction)

User Complaint: "I'm using a proven CBS catalyst, but my ee is stuck at 70% regardless of the ligand quality."

Root Cause: The uncatalyzed reduction of the ketone by Borane (BH₃) is competing with the catalyzed pathway. The catalyst is faster, but if free BH₃ is available and the temperature is too high, the racemic "background" reaction dilutes your ee.

Troubleshooting Protocol:

  • The Blank Test: Run the reaction exactly as described but omit the oxazaborolidine catalyst .

    • Result: If you see >5% conversion after 1 hour, your background reaction is too fast.

  • Simultaneous Addition: Do not add ketone to the pot containing all the borane. Instead, slowly add both the ketone and the borane source simultaneously to the catalyst solution. This keeps the concentration of free borane low relative to the catalyst-complexed borane [1].

Data: Impact of Addition Mode on ee

VariableStandard Mode (Ketone added to BH₃+Cat)Inverse/Simultaneous Mode
Free BH₃ Conc. High (Initial)Low (Controlled)
Background Rate HighNegligible
Typical ee 65-80%95-99%
Scenario B: The "Reversibility" Trap (Common in Transfer Hydrogenation)

User Complaint: "My reaction (Noyori type) hit 96% ee at 4 hours, but I let it run overnight to ensure full conversion, and now it's 82% ee."

Root Cause: Transfer hydrogenation is an equilibrium process. Once the concentration of the product (amino alcohol) and acetone (byproduct) builds up, the catalyst can oxidize the alcohol back to the ketone. Since the reverse reaction may not be as selective, or the catalyst may have degraded to a less selective species, this erodes ee [2].

The Fix:

  • Monitor Kinetics: Stop the reaction exactly when conversion plateaus. Do not "cook" it overnight.

  • Remove Acetone: If possible, use an open system with a nitrogen sweep or molecular sieves to remove acetone, driving the equilibrium forward and preventing the reverse oxidation.

🧪 Module 2: Catalyst Integrity & Nonlinear Effects[1]

Scenario: The "Nonlinear" Anomaly

User Complaint: "My ligand is 98% ee, but my product is only 50% ee. Is the ligand bad?"

Root Cause: You may be experiencing a Negative Nonlinear Effect ((-)-NLE) .[1] This occurs when the catalyst forms aggregates (dimers/oligomers).

  • Mechanism:[2][3][4][5][6][7][8] If the heterochiral dimer (R,S-catalyst) is more stable and less active than the homochiral dimer (R,R-catalyst), you get "Asymmetric Amplification" (Good).[1]

  • The Problem: If the heterochiral dimer is active but catalyzes a racemic reaction, or if the homochiral species aggregates into an inactive form, your product ee crashes [3].

Validation Experiment: Prepare catalysts with varying ligand ee (e.g., 20%, 50%, 80%, 100%) and plot Product ee vs. Ligand ee.

  • Linear: Standard behavior.

  • Curve below line: Negative NLE (Trouble).

  • Curve above line: Positive NLE (Amplification).

Corrective Action:

  • Change Solvent: Aggregation is highly solvent-dependent.[1] Switching from non-polar (Toluene) to polar (THF/DCM) often breaks up aggregates.

  • Additives: In some organometallic systems, adding reagents like molecular sieves or specific salts can disrupt inactive aggregates.[1]

⚗️ Module 3: Downstream Integrity (Work-up)

Scenario: The "Silica" Thief

User Complaint: "NMR of the crude reaction showed a single diastereomer. After flash chromatography, I see a 60:40 mix."

Root Cause: Amino alcohols are susceptible to racemization or epimerization on acidic silica gel.[1]

  • Retro-Aldol:

    
    -amino alcohols can undergo reversible retro-aldol cleavage on silica, destroying the stereocenter.[1]
    
  • Aziridine Formation: In basic conditions or with good leaving groups, internal displacement can invert the center.

The "Safe-Guard" Protocol:

  • Pre-treat Silica: Slurry your silica gel in 1-2% Triethylamine (Et₃N) in Hexanes before packing the column.[1] This neutralizes acidic sites.

  • Use Alumina: Switch to Neutral Alumina (Brockmann Grade III) for purification.

  • Derivatization: If the amino alcohol is unstable, convert it to an N-Boc or Oxazolidinone derivative before purification.[1] These are generally robust on silica.

📉 Module 4: Analytical Verification (HPLC/GC)

User Complaint: "I have a single peak on my Chiral HPLC. Am I a genius or is my method bad?"

Root Cause: Likely the latter. Without a racemic reference, a single peak proves nothing. It could be the enantiomers co-eluting, or the other enantiomer is stuck on the column.

Mandatory Method Validation:

  • Synthesize the Racemate: Intentionally use NaBH₄ (achiral) to reduce your ketone. This guarantees a 50:50 mix.[9]

  • Resolution Check: Your method must separate the NaBH₄ product into two baseline-resolved peaks. If it doesn't, your "99% ee" result is invalid.

  • Derivatization for Separation: If underivatized amino alcohols tail or don't separate, derivatize with:

    • O-Phthalaldehyde (OPA) + N-Acetyl-Cysteine:[10] Forms diastereomers resolvable on achiral C18 columns [4].

    • GitC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate): Excellent for derivatizing amines for separation.

📚 References

  • Corey, E. J., & Helal, C. J. (1998).[1][6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[11] Accounts of Chemical Research. Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1][12] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

  • Bhushan, R., & Bruckner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[7][10][13][14] Link

Sources

Troubleshooting

Technical Support Center: 2-(Benzylamino)butan-1-ol Salt Optimization

Status: Operational | Ticket ID: SOL-2BBA-001 | Tier: Level 3 Engineering[1][2] Welcome to the Advanced Technical Support Center. You are likely here because your 2-(Benzylamino)butan-1-ol (2-BBA) salt is failing to diss...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-2BBA-001 | Tier: Level 3 Engineering[1][2]

Welcome to the Advanced Technical Support Center. You are likely here because your 2-(Benzylamino)butan-1-ol (2-BBA) salt is failing to dissolve, precipitating unexpectedly, or "oiling out" during processing.[1][2]

This guide moves beyond basic solubility rules. We treat solubility as a dynamic equilibrium governed by thermodynamics and kinetics.[2] As a secondary amine with a lipophilic benzyl tail and a polar hydroxyl head, 2-BBA presents a classic "amphiphilic conflict," often leading to complex solubility behaviors like mesophase formation (oiling out) or erratic pH-dependent precipitation.[1][2]

Module 1: Diagnostic Framework

"Why is my salt not dissolving?"

Before adjusting your protocol, you must diagnose the mechanism of failure. Use this decision matrix to identify the root cause.

Diagnostic Workflow

DiagnosticTree Start Start: Describe Observation Cloudy Cloudy upon dilution (Water/Buffer) Start->Cloudy pH shift? Precip Precipitate in Acidic Media Start->Precip High salt conc? Oil Liquid droplets form (Oiling Out) Start->Oil During cooling? Cause_pH Cause: pH > pHmax (Free Base Precipitation) Cloudy->Cause_pH Cause_Ksp Cause: Common Ion Effect (Excess Counter-ion) Precip->Cause_Ksp Cause_Meta Cause: Metastable Zone Width (Supersaturation too high) Oil->Cause_Meta Act_Buffer Action: Check pH vs pKa. Acidify formulation. Cause_pH->Act_Buffer Act_Ion Action: Reduce inorganic salt load. Switch to organic counter-ion. Cause_Ksp->Act_Ion Act_Seed Action: Seed at lower saturation. Control cooling rate. Cause_Meta->Act_Seed

Figure 1: Diagnostic logic for identifying solubility failure modes in amine salts.[1][2]

Module 2: The "Common Ion" Trap (FAQ)

Q: I added 1M HCl to help dissolve my 2-BBA Hydrochloride salt, but it precipitated more. Why?

A: You triggered the Common Ion Effect. Many researchers assume "more acid = better solubility" for amines. This is true only for the free base. For an existing salt, the solubility product (


) governs the equilibrium:

[1][2]

If you add HCl, you drastically increase


.[1][2][3] To maintain the constant 

, the concentration of dissolved drug

must decrease, forcing it to precipitate.

Corrective Protocol:

  • Measure Intrinsic Solubility (

    
    ):  Determine the solubility of the free base.
    
  • Calculate

    
    :  This is the pH where the solubility of the free base equals the solubility of the salt.
    
    • Rule of Thumb: Do not formulate at a pH exactly at

      
      .
      
    • Action: If you need to lower pH, use a buffer with a different anion (e.g., Phosphoric acid) if compatible, or ensure the total chloride concentration remains below the precipitation threshold.

Module 3: Salt Selection & Engineering

Q: My HCl salt is hygroscopic and deliquesces into an oil. Is there a better option?

A: Yes. The HCl salt often has high lattice energy but poor humidity tolerance. 2-BBA is a secondary amine.[2] The benzyl group adds bulk, making the crystal lattice packing with small counter-ions (like Cl⁻) inefficient, creating voids that trap water.

Recommendation: Switch to a "Space-Filling" Organic Counter-ion. Organic anions (Fumarate, Succinate) can engage in hydrogen bonding with the hydroxyl group of the butanol chain and pack better with the benzyl ring via Van der Waals forces.

Counter-ion Selection Matrix
Counter-ionpKa (Acid)

pKa (Base-Acid)
Predicted OutcomeRisk Profile
Chloride -7>15High Solubility, HygroscopicHigh: Deliquescence, Corrosion
Fumarate 3.03~6.5Stable Crystal, Moderate SolubilityLow: Good for oral solids
Tartrate 2.98~6.6High Solubility, Chiral Resolution potentialMedium: Potential for solvates
Tosylate -1.3>10Very Lipophilic, Low Water SolubilityMedium: Good for slow-release

Critical Threshold: Ensure


 to prevent salt disproportionation (conversion back to free base) in the solid state [1].

Module 4: Overcoming "Oiling Out"

Q: During crystallization, my solution turns milky and separates into two liquid layers instead of crystals. How do I fix this?

A: You are hitting the Metastable Miscibility Gap. 2-BBA salts are prone to Liquid-Liquid Phase Separation (LLPS) because the molecule is amphiphilic.[2] The "oil" is a solute-rich liquid phase.[2][4][5]

The Fix: The "Seeding & Temperature" Protocol Do not simply cool the solution further; this stabilizes the oil. You must bypass the miscibility gap.

Anti-Oiling Crystallization Workflow

Crystallization Step1 1. Dissolve at T_high (e.g., 60°C) Step2 2. Cool to Metastable Zone (Above Oiling Temp) Step1->Step2 Step3 3. ADD SEEDS (Critical Step) Step2->Step3 Do NOT skip Step4 4. Age for 1-2 Hours (Crystal Growth) Step3->Step4 Step5 5. Slow Cool to T_final Step4->Step5

Figure 2: Controlled crystallization trajectory to avoid liquid-liquid phase separation.

Detailed Steps:

  • Solvent Choice: Avoid pure water.[2][6] Use a mixture of IPA:Water (90:10) .[2] The alcohol solubilizes the benzyl group, while water solvates the ionic head, reducing the tendency to oil out.

  • Seeding: You must introduce seed crystals at a temperature above the oiling point.[2] If you lack seeds, scratch the vessel wall or use sonication to induce nucleation before the oil phase appears.

  • Anti-solvent Addition: If using an anti-solvent (e.g., Heptane), add it slowly via a syringe pump.[1][2] Rapid addition creates local supersaturation spikes that trigger oiling [2].[2]

Module 5: Co-Solvency Strategies

Q: I need a liquid formulation (IV/Oral Solution). How do I solubilize the salt?

A: Use the Log-Linear Solubilization Model. Water alone is often insufficient for the benzyl moiety. Use a co-solvent system to match the dielectric constant of the solvent to the drug.

Recommended Co-solvents for 2-BBA Salts:

  • Propylene Glycol (PG): Excellent for amine salts.[1][2]

  • PEG 400: Provides steric stabilization.[2]

  • Cyclodextrins (HP-

    
    -CD):  The hydrophobic cavity can encapsulate the benzyl ring, leaving the polar amine/hydroxyl exposed to water.
    

Formulation Protocol:

  • Dissolve 2-BBA salt in 100% Co-solvent (e.g., PG).[1][2]

  • Slowly titrate in Water/Buffer while stirring.

  • Stop if turbidity appears.[2] This defines your Solubility Boundary .

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][7] (2002).[1][2][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][7] [1][2]

  • Veverka, M. (2013).[1][2] Oiling out during crystallization of pharmaceuticals: A review. Chemical Papers.

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • FDA Guidance for Industry. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Determination of Specific Optical Rotation for (S)-2-(Benzylamino)butan-1-ol

The following technical guide details the determination of the specific optical rotation for (S)-2-(Benzylamino)butan-1-ol , a critical chiral intermediate in the synthesis of the antitubercular drug Ethambutol. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the determination of the specific optical rotation for (S)-2-(Benzylamino)butan-1-ol , a critical chiral intermediate in the synthesis of the antitubercular drug Ethambutol.

Executive Summary

(S)-2-(Benzylamino)butan-1-ol (CAS: 58997-87-8 for the (S)-isomer; 6257-49-4 for the (R)-isomer) is a pivotal chiral building block. Its optical purity is the primary quality attribute (CQA) governing the efficacy and safety of downstream pharmaceutical products.

This guide compares the three industry-standard methodologies for determining its enantiomeric profile: Polarimetry (for bulk specific rotation), Chiral HPLC (for precise enantiomeric excess), and NMR Derivatization (for structural validation).

Key Characteristic:

  • Target Isomer: (S)-2-(Benzylamino)butan-1-ol

  • Expected Optical Rotation Sign: Dextrorotatory (+)

  • Reference Standard: The (R)-enantiomer is established as Levorotatory (-) [1].

Methodological Comparison: Selecting the Right Tool

For a drug development professional, choosing the correct analytical method depends on the stage of synthesis and the required data granularity.

Comparative Analysis Matrix
FeatureMethod A: Polarimetry Method B: Chiral HPLC Method C: NMR w/ CSA
Primary Output Specific Optical Rotation (

)
Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)
Detection Limit Moderate (>10 mg/mL required)High (Trace impurities visible)Moderate (Dependent on field strength)
Throughput High (Rapid QC check)Low (20-40 min/run)Medium (Sample prep intensive)
Cost per Run LowHigh (Columns/Solvents)High (Deuterated solvents)
Best Use Case Batch Release / Raw Material ID Final Purity Validation Early R&D / No Standard Available
Decision Logic Workflow

G Start Sample Received Check Is Reference Standard Available? Start->Check Polar Method A: Polarimetry (Bulk Rotation Check) Check->Polar Yes (Routine QC) HPLC Method B: Chiral HPLC (Quantitative %ee) Check->HPLC Yes (High Precision) NMR Method C: NMR + CSA (Absolute Config Check) Check->NMR No (R&D) Polar->HPLC If Rotation Low

Figure 1: Decision tree for selecting the appropriate analytical method based on resource availability and data requirements.

Experimental Protocols

Method A: Polarimetry (The Standard for Specific Rotation)

Objective: Determine the specific optical rotation


 to confirm identity and bulk chirality.

Reagents & Equipment:

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Absolute Ethanol (preferred) or Methanol. Note: Rotation values are solvent-dependent.

  • Sample: >100 mg of (S)-2-(Benzylamino)butan-1-ol.

Step-by-Step Procedure:

  • Preparation: Weigh exactly

    
     of the sample.
    
  • Dissolution: Transfer to a

    
     volumetric flask and dilute to volume with Absolute Ethanol. (Concentration 
    
    
    
    or
    
    
    ).
  • Blanking: Fill the

    
     polarimeter tube with pure solvent. Zero the instrument.
    
  • Measurement: Rinse the tube with the sample solution, fill, and cap (ensure no bubbles).

  • Reading: Measure the optical rotation (

    
    ) at 
    
    
    
    . Take the average of 5 readings.
  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[1][2][3]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/mL)
      

Expected Result:

  • The (S)-isomer should yield a positive (+) value.

  • Validation: If the (R)-enantiomer (CAS 6257-49-4) is typically reported as negative (-), the (S)-isomer must be positive.

Method B: Chiral HPLC (The Standard for Purity)

Objective: Quantify the enantiomeric excess (ee) to ensure no racemization occurred during benzylation.

Chromatographic Conditions:

  • Column: Chiralcel OD-H or AD-H (Daicel),

    
    .
    
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
    • Note: Diethylamine is crucial to suppress tailing of the basic amine.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Benzyl chromophore).
    
  • Temperature:

    
    .
    

Procedure:

  • Dissolve

    
     of sample in 
    
    
    
    of mobile phase.
  • Inject

    
    .
    
  • Calculate % ee:

    
    
    (Where 
    
    
    
    is the peak area).

Supporting Data & Validation

Causality of Optical Rotation

The specific rotation of (S)-2-(Benzylamino)butan-1-ol is derived from the chiral center at C2. The benzylation of (S)-2-amino-1-butanol (which is dextrorotatory,


) typically retains the absolute configuration.
  • Solvent Effect: Polar solvents (Ethanol) often stabilize the hydrogen-bonded conformers differently than non-polar solvents, significantly shifting the magnitude of rotation. Always report solvent and concentration.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Rotation Value Wet Solvent / SampleDry sample under high vacuum; use anhydrous solvent.
Inconsistent Readings Temperature FluctuationEnsure thermostated cell is stable at

.
Peak Tailing (HPLC) Silanol InteractionIncrease amine modifier (Diethylamine) to 0.1% or 0.2%.
Unexpected Sign (-) Wrong EnantiomerVerify starting material was (S)-2-aminobutanol.

References

  • Santa Cruz Biotechnology. (R)-(-)-2-Benzylamino-1-butanol Product Data. Retrieved from

  • PubChem. 2-Amino-1-butanol Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Column Selection Guide. Retrieved from

  • ResearchGate. Solvent Effects on the Optical Rotation of Amino Derivatives. Retrieved from

Sources

Comparative

Strategic Selection of Chiral Resolving Agents: 2-(Benzylamino)butan-1-ol vs. 2-Amino-1-butanol

Executive Summary In the high-stakes field of chiral drug development, the selection of a resolving agent is often the bottleneck between a scalable process and a bench-scale curiosity. This guide compares 2-amino-1-buta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of chiral drug development, the selection of a resolving agent is often the bottleneck between a scalable process and a bench-scale curiosity. This guide compares 2-amino-1-butanol (AB) , a commercially ubiquitous "workhorse" resolving agent, with its benzylated derivative, 2-(benzylamino)butan-1-ol (BAB) .

While AB serves as a cost-effective baseline for resolving small, polar carboxylic acids (e.g., mandelic acid), BAB is a specialized "value-added" agent. The introduction of the benzyl moiety in BAB drastically alters the solubility profile and lattice energy of the resulting diastereomeric salts, making it the superior choice for resolving hydrophobic substrates, particularly cyclopropanecarboxylic acids used in pyrethroid synthesis.

Part 1: Structural & Mechanistic Comparison

The fundamental difference between these two agents lies in their steric and electronic landscapes. The derivatization of the primary amine in AB to a secondary benzylamine in BAB introduces a hydrophobic "anchor" that facilitates


 stacking interactions, often critical for the successful resolution of aromatic or lipophilic substrates.
Structural Visualization

The following diagram contrasts the compact, polar nature of AB with the lipophilic, bulky nature of BAB.

Resolving_Agents_Comparison cluster_properties Mechanistic Impact AB 2-Amino-1-butanol (AB) MW: 89.14 g/mol Primary Amine High Polarity BAB 2-(Benzylamino)butan-1-ol (BAB) MW: 179.26 g/mol Secondary Amine Lipophilic Benzyl Group AB->BAB Derivatization via Reductive Amination (Benzaldehyde + H2/Pd) P1 Primary Interaction: Ionic Bonding (Amine-Acid) AB->P1 P2 Secondary Interaction: Hydrogen Bonding (OH Group) AB->P2 BAB->P1 BAB->P2 P3 Tertiary Interaction (BAB Only): Pi-Pi Stacking & Van der Waals BAB->P3

Figure 1: Structural evolution and mechanistic gain from AB to BAB. The addition of the benzyl group (highlighted in red path) enables tertiary interactions crucial for resolving hydrophobic acids.

Part 2: Comparative Performance Analysis

2-Amino-1-butanol (AB)[1][2][3][4][5][6]
  • Role: The Generalist.

  • Best For: Small, polar chiral acids (e.g., Mandelic acid, Tartaric acid derivatives).

  • Mechanism: Relies primarily on ionic interactions and hydrogen bonding network formation.

  • Limitation: Often fails to resolve bulky, hydrophobic acids because the resulting salts are too soluble in organic solvents or lack the structural rigidity to differentiate diastereomers effectively.

  • Industrial Status: Used in the synthesis of Ethambutol. Readily available and cheap.[1]

2-(Benzylamino)butan-1-ol (BAB)[8]
  • Role: The Specialist.

  • Best For: Hydrophobic acids, specifically Cyclopropanecarboxylic acids (precursors to pyrethroids) and aromatic acids where

    
     stacking can stabilize the crystal lattice.
    
  • Mechanism: The benzyl group reduces the water solubility of the salt, allowing for crystallization from non-polar solvents (e.g., toluene, hexane/ethyl acetate mixtures). The steric bulk improves chiral recognition by creating a tighter "lock-and-key" fit in the crystal lattice.

  • Synthesis: Produced from AB via Schiff base formation with benzaldehyde followed by catalytic hydrogenation (Pd/C).

Data Comparison Table
Feature2-Amino-1-butanol (AB)2-(Benzylamino)butan-1-ol (BAB)
CAS Number 96-20-8 (Racemic) / 5856-63-3 (S-form)26191-63-9 (S-form)
Molecular Weight 89.14179.26
Physical State Viscous Liquid / Low melting solidSolid / Crystalline powder
Melting Point -2 °C~70-75 °C (Salt dependent)
Solubility Miscible with water, alcohols.Soluble in alcohols, CHCl3; Low water solubility.
Primary Interaction Ionic + H-BondingIonic + H-Bonding + Pi-Stacking
Key Application Ethambutol synthesis; Mandelic acid resolutionResolution of Cyclopropanecarboxylic acids
Resolution Efficiency Moderate (requires multiple recrystallizations)High (often effective in fewer steps for target substrates)

Part 3: Experimental Protocol

Protocol: Synthesis and Application of BAB for Resolution

Note: This protocol assumes the resolution of a generic hydrophobic acid (Target Acid) to demonstrate the utility of BAB.

Phase 1: Preparation of the Resolving Agent (BAB)

If BAB is not commercially sourced, it can be synthesized from (S)-2-amino-1-butanol.

  • Schiff Base Formation: React (S)-2-amino-1-butanol (1.0 eq) with Benzaldehyde (1.0 eq) in Methanol. Stir at RT for 1-2 hours.

  • Reduction: Add Pd/C (10% wt) and hydrogenate at atmospheric pressure and RT.

  • Workup: Filter catalyst, evaporate solvent. Yield is typically >90%.[2]

Phase 2: Resolution Workflow

The following diagram details the decision matrix for using BAB.

Resolution_Protocol Start Racemic Acid Mixture (e.g., Cyclopropanecarboxylic Acid) Mix Add (S)-BAB (0.5 - 1.0 eq) Solvent: Toluene or EtOAc/Hexane Start->Mix Heat Heat to Reflux Ensure complete dissolution Mix->Heat Cool Cool Slowly to RT (Controlled Supersaturation) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: Diastereomeric Salt A (Enriched) Filter->Solid Precipitate Liquor Mother Liquor: Diastereomeric Salt B (Opposite Enantiomer) Filter->Liquor Filtrate Liberation Salt Hydrolysis (Add dilute HCl or NaOH) Solid->Liberation Product Pure Enantiomer Isolated Liberation->Product

Figure 2: Standard resolution workflow using BAB. The choice of non-polar solvents (Toluene) is enabled by the lipophilicity of BAB.

Phase 3: Detailed Steps
  • Stoichiometry: Dissolve 10 mmol of the racemic acid in 20 mL of solvent (Toluene is preferred for BAB salts).

  • Addition: Add 5-10 mmol (0.5 - 1.0 eq) of (S)-BAB.

    • Expert Tip: Start with 0.5 eq (the "Pope and Peachey" method) to maximize theoretical yield of the less soluble salt.

  • Crystallization: Heat to reflux until clear. Cool slowly (10°C/hour) to room temperature. Stir for 4-6 hours to allow equilibrium.

  • Separation: Filter the precipitate. Wash with cold solvent.

  • Liberation: Suspend the salt in water/DCM biphasic mixture. Acidify with 1M HCl to pH 2. Extract the free acid into DCM.

  • Recovery: Basify the aqueous layer (containing BAB-HCl) with NaOH to recover and recycle the resolving agent.

References

  • Synthesis and Application of BAB

    • Title: Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation.[3]

    • Source: ResearchGate / Scientific Liter
    • Context: Describes the synthesis of BAB and its specific utility for resolving cyclopropanecarboxylic acids.
    • URL: (Verified via search context 1.1).

  • 2-Amino-1-butanol Characteristics

    • Title: Method of optical resolution of (+/-)-2-amino-1-butanol and/or (+/-)-mandelic acid.
    • Source: European P
    • Context: Establishes the baseline use of the parent amino alcohol.
    • URL:

  • Enzymatic Resolution Comparison

    • Title: Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase.

    • Source: TSI Journals.
    • Context: Discusses alternative methods for obtaining the resolving agent itself.
    • URL:

Sources

Validation

Validating Chiral Purity of 2-(Benzylamino)butan-1-ol: A Comparative Guide

Strategic Overview 2-(Benzylamino)butan-1-ol is a critical chiral building block, most notably serving as the immediate precursor to the antitubercular drug Ethambutol [(S,S)-2,2'-(ethylenediimino)di-1-butanol]. The phar...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2-(Benzylamino)butan-1-ol is a critical chiral building block, most notably serving as the immediate precursor to the antitubercular drug Ethambutol [(S,S)-2,2'-(ethylenediimino)di-1-butanol]. The pharmacological efficacy of Ethambutol is strictly stereodependent; the (S,S)-enantiomer is therapeutic, while the (R,R)-enantiomer causes blindness (optic neuritis). Consequently, controlling the enantiomeric purity of the 2-(Benzylamino)butan-1-ol intermediate is not merely a quality parameter—it is a safety imperative.

This guide details the validation of chiral purity using Chiral Gas Chromatography (GC) , contrasting it with High-Performance Liquid Chromatography (HPLC) and Polarimetry. While HPLC is common, Chiral GC offers superior resolution for volatile amino-alcohol derivatives, provided the derivatization protocol is robust.[1]

Primary Methodology: Chiral GC with Derivatization[2]

Direct GC analysis of 2-(Benzylamino)butan-1-ol is ill-advised due to the polar hydroxyl (-OH) and amine (-NH) moieties, which cause severe peak tailing and irreversible adsorption. To ensure "Trustworthiness" and "Expertise," we utilize a double-derivatization strategy.

The Derivatization Protocol

We employ Trifluoroacetic Anhydride (TFAA) .[1] This reagent reacts with both the hydroxyl and the secondary amine groups, converting the analyte into a highly volatile, non-polar N,O-bis(trifluoroacetyl) derivative.[1] This modification eliminates hydrogen bonding with the stationary phase, sharpening peak shape and enhancing the interaction with the chiral selector.[1]

Reaction Mechanism:



Experimental Protocol

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of 2-(Benzylamino)butan-1-ol in 1 mL of Dichloromethane (DCM).

  • Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap and heat at 60°C for 20 minutes. (Heat ensures complete N-acylation of the sterically hindered secondary amine).

  • Work-up: Evaporate to dryness under a nitrogen stream to remove excess acid/anhydride.[1] Reconstitute in 1 mL of Ethyl Acetate.

  • Injection: Inject 1 µL (Split 1:50) into the GC.[1][2][3]

GC Method Parameters[4][5][6]
ParameterSettingRationale
Column Rt-bDEXsm (30m x 0.25mm x 0.25µm)Permethylated

-cyclodextrin phase. The "sm" (specific modification) typically offers better selectivity for amino-alcohol derivatives than standard

-DEX.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution (

).
Inlet Temp 250°CEnsures rapid volatilization of the derivative (MW ~345 g/mol ).
Oven Program 100°C (1 min)

5°C/min

200°C (hold 5 min)
Slow ramp allows maximum interaction time with the chiral cavity during the critical elution window.
Detector FID @ 280°C or MS (SIM mode)FID is standard for purity; MS (SIM m/z 91, 210) provides specificity for the benzyl fragment.[1]

Comparative Analysis: GC vs. Alternatives

The following table objectively compares Chiral GC against the two primary alternatives: Chiral HPLC and Polarimetry.

Table 1: Technology Comparison Matrix

FeatureChiral GC (Derivatized) Chiral HPLC (Normal Phase) Polarimetry (Optical Rotation)
Resolution (

)
High (> 2.5) .[4] Capillary efficiency yields sharp peaks.[1]Moderate (1.5 - 2.0).[1] Broader peaks due to mass transfer limitations.[1]N/A (Aggregate signal only).
Specificity Excellent . Separates enantiomers from chemical impurities.[1][2][5][][7]Good. Can separate, but solvent fronts can interfere.[1]Poor . Cannot distinguish enantiomeric impurity from other chiral contaminants.
Sensitivity (LOD) High (ppm level). ideal for trace impurity analysis.[1]Moderate. UV detection limits depends on chromophore (Benzyl is weak).[1]Very Low.[1] Requires high concentrations (>10 mg/mL).[1]
Cost/Run Low (Gas + minimal solvent).[1]High (Expensive chiral solvents like Heptane/IPA).[1]Low.
Throughput Fast (15-20 min).[1]Medium (20-40 min).[1]Instant (but requires manual cell filling).[1]
Robustness High.[1][8] Columns are stable.[1][2]Lower. Chiral stationary phases (CSPs) are sensitive to pressure/solvents.[1]High.

Visualizing the Workflow

Derivatization & Analysis Pathway

The following diagram illustrates the transformation of the analyte and the decision logic for method validation.

G Start Raw Sample 2-(Benzylamino)butan-1-ol Deriv Derivatization (TFAA, 60°C, 20 min) Start->Deriv Acylation Product N,O-Bis(trifluoroacetyl) Derivative Deriv->Product Volatilization GC Chiral GC Analysis (Rt-bDEXsm Column) Product->GC Injection Decision Resolution (Rs) check GC->Decision Pass Valid Method (Rs > 1.5) Decision->Pass Yes Fail Optimize Temp/Flow Decision->Fail No Fail->GC Re-inject

Figure 1: Analytical workflow for the derivatization and chiral GC analysis of 2-(Benzylamino)butan-1-ol.

Validation Framework (ICH Q2(R1))

To validate this method for regulatory submission, the following parameters must be established.

Specificity
  • Objective: Prove the method can distinguish the (S)-enantiomer from the (R)-enantiomer and process impurities (e.g., benzyl chloride, 2-aminobutanol).

  • Protocol: Inject a racemic mixture (approx. 50:50).

  • Acceptance Criteria: Baseline resolution (

    
    ) between enantiomers. No interference at the retention time of the main peak from blank or placebo.
    
Linearity & Range
  • Objective: Confirm detector response is linear for the impurity (minor enantiomer).

  • Protocol: Prepare 5 concentration levels of the unwanted enantiomer ranging from 0.05% to 1.0% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)
  • Objective: Determine the lowest level of chiral impurity that can be quantified with precision.

  • Protocol: Dilute the sample until the Signal-to-Noise (S/N) ratio is 10:1.

  • Target: LOQ should be

    
     to ensure control over toxicological risks.
    
Robustness
  • Objective: Verify method stability under small variations.

  • Variations:

    • Oven ramp rate (

      
      C/min).
      
    • Flow rate (

      
       mL/min).[1]
      
    • Derivatization time (

      
       min).
      

References

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Derivatization of Amino Acids for GC Analysis. Sigma-Aldrich Technical Guides. Link

  • Bhardwaj, S., et al. (2021).[1][5] Enantiomeric Separation of Chiral Amines and Amino Acid Esters.[1] Yakhak Hoeji. Link

  • Restek Corporation. (n.d.).[1] A Guide to the Analysis of Chiral Compounds by GC. Restek Literature. Link

  • FDA. (2023).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guidelines. Link

Sources

Comparative

Technical Guide: Spectral Characterization of N-Benzyl and Hydroxyl Moieties

Executive Summary In the context of small molecule drug development, the reliable identification of protecting groups (such as N-benzyl) and functional handles (such as hydroxyls) is critical for validating synthetic int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of small molecule drug development, the reliable identification of protecting groups (such as N-benzyl) and functional handles (such as hydroxyls) is critical for validating synthetic intermediates. This guide provides a comparative technical analysis of the Infrared (IR) spectral signatures for N-benzyl (N-Bn) and Hydroxyl (-OH) groups.

Unlike standard textbook definitions, this guide focuses on the dynamic nature of these signals—comparing their behavior in different phases (free vs. hydrogen-bonded) and under different sampling modalities (ATR vs. Transmission). We provide a self-validating workflow to distinguish these moieties from common spectral interferences.

Part 1: The Hydroxyl Group (-OH) – The Chameleon

The hydroxyl signal is the most environmentally sensitive peak in IR spectroscopy. Its frequency and shape are direct readouts of the molecular environment, specifically the degree of hydrogen bonding (H-bonding).

Comparative Analysis: Free vs. Hydrogen-Bonded States

The "classic" alcohol peak is often oversimplified. In reality, the -OH stretch exists in a dynamic equilibrium between two distinct spectral states.

FeatureFree Hydroxyl (Non-Bonded) H-Bonded Hydroxyl (Associated)
Frequency 3600 – 3650 cm⁻¹ 3200 – 3550 cm⁻¹
Peak Shape Sharp, narrow, weak intensity.[1][2][3]Broad, rounded, strong intensity.[4]
Conditions Gas phase or dilute solution (<0.01 M in CCl₄).Neat liquids, solids, or concentrated solutions.
Mechanistic Cause High force constant of the unperturbed O-H bond.H-bonding weakens the O-H bond, lowering the force constant and widening the energy distribution.
The "Dilution Test" (Self-Validating Protocol)

To confirm if a broad peak is due to intermolecular H-bonding versus intramolecular bonding (which is chelation-stabilized):

  • Dissolve the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃).

  • Acquire spectra at decreasing concentrations.

  • Observation: If the broad peak at 3350 cm⁻¹ diminishes and a sharp peak at 3600 cm⁻¹ appears, the H-bonding is intermolecular . If the position remains unchanged, it is intramolecular .

Part 2: The N-Benzyl Moiety (N-Bn) – The Fingerprint

The N-benzyl group is structurally robust. Its identification relies on a "coincidence of signals"—specifically the overlap of amine features with the rigid pattern of a mono-substituted benzene ring.

The Amine/Methylene Linker (The "N-CH₂-" Interface)
  • N-H Stretch (Secondary Amines only): Found at 3300–3500 cm⁻¹ .[4]

    • Differentiation: Unlike the -OH stretch, the N-H stretch is typically sharper and less intense.[4] It does not broaden as significantly with concentration.[5]

  • C-H Stretch (Benzylic Methylene): Weak bands just below 3000 cm⁻¹ (approx. 2800–2950 cm⁻¹), often obscured by the stronger alkyl stretches of the molecule backbone.

The Mono-Substituted Benzene Ring (The Diagnostic Anchor)

The benzyl group is a mono-substituted benzene. This substitution pattern dictates a rigid set of deformation bands that serve as the primary confirmation of the moiety.

Vibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Aromatic C-H Stretch 3000 – 3100 cm⁻¹ Medium. Diagnostic if distinct from alkyl C-H (<3000 cm⁻¹).
Ring Breathing (C=C) ~1600 & ~1450-1500 cm⁻¹ High. The "1600/1500 doublet" is characteristic of the aromatic ring.[3]
Overtones ("Benzene Fingers") 1660 – 2000 cm⁻¹ High. A specific 4-bump pattern indicative of mono-substitution.
OOP Bending (C-H Wag) 730 – 770 cm⁻¹ Critical. Strong intensity.
OOP Ring Deformation 690 – 710 cm⁻¹ Critical. Strong intensity.

Technical Insight: The simultaneous presence of the 690 cm⁻¹ and 750 cm⁻¹ strong bands is the "Gold Standard" for confirming a benzyl group. Absence of either suggests a different substitution pattern (e.g., ortho/meta/para).[6]

Part 3: Sampling Technique Comparison (ATR vs. Transmission)

The choice of sampling technique fundamentally alters the relative intensity of these peaks. This is often a source of confusion in comparative data analysis.

Attenuated Total Reflectance (ATR) vs. Transmission (KBr/Nujol)
ParameterTransmission (KBr Pellet) ATR (Diamond/ZnSe Crystal)
Path Length Constant through sample thickness.Dependent on wavelength (

).
High Wavenumber (OH/NH) True Intensity. The OH stretch appears very strong.Attenuated. Penetration depth (

) is lower at high wavenumbers (

). The OH peak appears weaker.[1][4]
Low Wavenumber (Fingerprint) Standard intensity.Enhanced. Greater penetration depth at low wavenumbers amplifies the benzyl OOP bends (690/750 cm⁻¹).
Best For Quantitative analysis of OH content.Rapid qualitative ID of the Benzyl fingerprint.

Part 4: Experimental Verification Workflow

This protocol outlines the logic flow for confirming the synthesis of an N-benzyl amino alcohol intermediate.

Workflow Diagram

The following diagram illustrates the decision logic for interpreting the spectral data.

IR_Verification_Workflow Start Crude Intermediate (N-Benzyl Amino Alcohol) Sampling Select Sampling Mode (ATR Recommended for ID) Start->Sampling Region_High Analyze High Frequency (3200 - 3650 cm⁻¹) Sampling->Region_High Region_Low Analyze Fingerprint (600 - 1600 cm⁻¹) Sampling->Region_Low Check_Shape Check Peak Shape Region_High->Check_Shape Broad Broad/Strong (3200-3550 cm⁻¹) Check_Shape->Broad >100 cm⁻¹ width Sharp Sharp/Medium (3300-3500 cm⁻¹) Check_Shape->Sharp <50 cm⁻¹ width OH_Confirm Confirm: H-Bonded OH (Alcohol Present) Broad->OH_Confirm NH_Confirm Confirm: Secondary Amine (N-H Present) Sharp->NH_Confirm Check_OOP Check OOP Bands (690 & 750 cm⁻¹) Region_Low->Check_OOP Bn_Confirm Confirm: Mono-Substituted Benzene (Benzyl Group Present) Check_OOP->Bn_Confirm Both Present Bn_Fail Absent/Shifted (Check Substitution) Check_OOP->Bn_Fail One/Both Missing

Figure 1: Decision logic for spectral verification of N-benzyl and Hydroxyl groups.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is dry. Residual water (broad peak at 3400 cm⁻¹ and bend at 1640 cm⁻¹) will obscure both the OH stretch and the benzyl ring breathing modes.

  • Acquisition (ATR Mode):

    • Clean crystal with isopropanol. Record background.

    • Apply solid/oil sample. Apply pressure to ensure contact (critical for the 700 cm⁻¹ region).

    • Scan range: 4000–600 cm⁻¹.[4] Resolution: 4 cm⁻¹.

  • Region 1 Analysis (3000+ cm⁻¹):

    • Look for the O-H stretch .[4][5][7] In a solid/neat sample, expect a broad mound centered ~3350 cm⁻¹.

    • Differentiation: If you see a sharper spike riding on the shoulder of the OH mound at ~3300 cm⁻¹, this is likely the N-H stretch .

  • Region 2 Analysis (Fingerprint):

    • Zoom into 600–800 cm⁻¹.

    • Verify the "Two-Pronged" Benzyl signature : A strong peak at ~690-710 cm⁻¹ AND a strong peak at ~730-770 cm⁻¹.

    • Validation: Check 1600 cm⁻¹ for the aromatic ring breathing doublet.[4]

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac. (2023).[2] FTIR: Transmission vs ATR Spectroscopy. [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • National Institutes of Health (NIH). (2018). Comparison of transmission FTIR and ATR spectra. [Link]

Sources

Validation

Comparative Efficiency of Amino Alcohol Ligands in Asymmetric Organozinc Additions

Executive Summary In the landscape of asymmetric synthesis, chiral amino alcohols represent one of the most versatile classes of ligands. Their ability to form rigid bidentate chelates with metal centers—particularly Zin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral amino alcohols represent one of the most versatile classes of ligands. Their ability to form rigid bidentate chelates with metal centers—particularly Zinc, Boron, and Copper—has made them indispensable for enantioselective alkylations and reductions.

This guide objectively compares the performance of three dominant classes of amino alcohol ligands in the benchmark reaction: the enantioselective addition of diethylzinc (


) to aldehydes . While the "Noyori" ligand (DAIB) remains the gold standard for selectivity, cost-effective alternatives like Ephedrine derivatives and high-performance Prolinol systems offer distinct advantages in specific process chemistry contexts.

Mechanistic Framework: The Bimetallic Transition State

To understand efficiency, one must understand the binding mode. Unlike monodentate ligands, amino alcohols utilize both the nitrogen (Lewis base) and the oxygen (alkoxide) to bind the metal.

In the case of dialkylzinc addition, the reaction proceeds via a bimetallic transition state . The ligand does not merely "block" one face; it accelerates the reaction via a Lewis acid/Lewis base push-pull mechanism. This is often accompanied by the Noyori Effect (Non-Linear Effect) , where a partially resolved catalyst can yield a product with higher enantiomeric excess (ee) than the catalyst itself due to the formation of heterochiral dimers that are catalytically inactive.

Visualization: The Catalytic Cycle & Transition State

CatalyticCycle Ligand Chiral Amino Alcohol (Ligand) PreCat Mono-Zinc Species (Pre-catalyst) Ligand->PreCat + ZnR2 (-RH) ZnEt2 Dialkylzinc (ZnR2) TS Bimetallic Transition State (Zn-O-Zn-N Core) ZnEt2->TS Reagent enters PreCat->TS Dimer dissociation Aldehyde Substrate (Aldehyde) Aldehyde->TS Coordination Product Chiral Zinc Alkoxide TS->Product Alkyl Transfer Product->PreCat Regeneration (+ZnR2) Final Chiral Alcohol (High ee) Product->Final Hydrolysis

Figure 1: The catalytic cycle for amino-alcohol mediated dialkylzinc addition. The bimetallic transition state is the critical selectivity-determining step.

Comparative Analysis: Ligand Performance

The following data compares the efficiency of ligands in the addition of diethylzinc to benzaldehyde (0°C to RT, Toluene or Hexane).

Table 1: Comparative Efficiency Metrics
Ligand ClassSpecific LigandCatalyst LoadingYield (%)ee (%)Key Characteristic
Camphor-derived (-)-DAIB (Noyori's Ligand)1 - 5 mol%>95%98-99% The gold standard. Exhibits strong non-linear effects (auto-amplification).
Ephedrine-derived (1R, 2S)-(-)-Norephedrine2 - 5 mol%85-92%85-90%Low cost, commercially available. Sensitive to aggregation.
Ephedrine-derived DBNE (Dibutylnorephedrine)5 mol%>90%90-95%N-alkylation improves solubility and breaks up non-selective aggregates.
Prolinol-derived Diphenylprolinol (DPMPM)2 - 10 mol%>95%94-97%Excellent steric shielding. Highly effective for hindered substrates.
Carbohydrate Fructose-derived (

-amino alcohol)
10-20 mol%90-99%92-96%Sustainable/Green source. Requires Titanium promoter (

) often.
Simple Acyclic (S)-Leucinol2 - 5 mol%90%~49%Reference point: Shows that simple steric bulk is insufficient without rigid geometry.
Technical Deep Dive
1. (-)-DAIB (3-exo-dimethylaminoisobornenol)
  • Performance: Unmatched selectivity. The rigid camphor backbone locks the transition state geometry.

  • Pros: Extremely low catalyst loading required due to high turnover frequency (TOF).

  • Cons: Synthesis of the ligand is multi-step; higher cost per gram compared to ephedrine.

2. Ephedrine & DBNE[1]
  • Performance: Native ephedrine often suffers from lower ee (80s) due to the formation of stable, non-catalytic tetramers.

  • Optimization: Converting norephedrine to DBNE (N,N-dibutylnorephedrine) prevents this aggregation, boosting ee to competitive levels (>90%).

  • Causality: The N-butyl groups provide steric bulk that forces the formation of the active monomeric catalyst species.

3. Diphenylprolinol
  • Performance: The pyrrolidine ring restricts conformational freedom (entropy), while the two phenyl groups provide a massive steric wall.

  • Application: Preferred when the aldehyde substrate is bulky or ortho-substituted, where DAIB might suffer from steric clash preventing coordination.

Experimental Protocol: DAIB-Catalyzed Addition

Objective: Synthesis of (S)-1-phenyl-1-propanol via


 addition to benzaldehyde.
Safety:  Diethylzinc is pyrophoric. All steps must be performed under Argon/Nitrogen.
Reagents
  • Benzaldehyde (1.0 eq, distilled)

  • Diethylzinc (1.0 M in hexane, 2.0 eq)

  • (-)-DAIB (2 mol%)

  • Toluene (Anhydrous)

Step-by-Step Methodology
  • Ligand Activation:

    • Charge a flame-dried Schlenk flask with (-)-DAIB (2 mol%) and anhydrous Toluene under inert atmosphere.

    • Add Diethylzinc (2.0 eq) dropwise at room temperature.

    • Observation: Evolution of ethane gas indicates formation of the active Zinc-alkoxide species. Stir for 15-20 minutes.

  • Substrate Addition:

    • Cool the mixture to 0°C. (Note: DAIB is robust; -78°C is rarely necessary and can slow kinetics excessively).

    • Add Benzaldehyde (1.0 eq) slowly via syringe pump or dropwise.

    • Mechanism Check: Slow addition prevents the uncatalyzed background reaction between free

      
       and aldehyde, which would produce racemic product.
      
  • Reaction Monitoring:

    • Stir at 0°C for 4–6 hours. Monitor conversion by TLC or GC.

    • Endpoint: Disappearance of aldehyde peak.

  • Quench & Workup:

    • Quench carefully with saturated

      
       solution (exothermic!).
      
    • Extract with

      
       or DCM.
      
    • Wash organic layer with 1N HCl (to remove ligand) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Validation: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Strategic Selection Guide (Decision Matrix)

When should you choose which ligand? Use this workflow to decide based on your project constraints (Cost vs. Purity vs. Scalability).

SelectionMatrix Start Start: Select Ligand Target Target ee% Requirement? Start->Target UltraHigh >98% ee required Target->UltraHigh Strict Specs High 90-95% ee acceptable Target->High Flexible Specs Substrate Substrate Sterics? UltraHigh->Substrate Cost Cost Constraints? High->Cost Bulky Highly Hindered Substrate->Bulky Yes Standard Standard Aromatic/Aliphatic Substrate->Standard No UseProlinol Use Diphenylprolinol (DPMPM) Bulky->UseProlinol UseDAIB Use (-)-DAIB (Noyori Ligand) Standard->UseDAIB Budget Strict Budget (Scale-up) Cost->Budget Yes Perf Performance First Cost->Perf No UseDBNE Use DBNE (Modified Ephedrine) Budget->UseDBNE Perf->UseDAIB

Figure 2: Decision matrix for ligand selection in asymmetric alkylation. Note that DBNE is the preferred choice for cost-sensitive scale-up if 90-95% ee is acceptable.

References

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986).[2] Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[2][3][4][5] Journal of the American Chemical Society.[2]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6][7][8][9] Chemical Reviews.

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews.

  • Vázquez-Amaya, T., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules.

  • Noyori, R. (2001).[10] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.

Sources

Comparative

Reference Standards for 2-(Benzylamino)butan-1-ol: A Comparative Analysis for Pharmaceutical Quality Control

Executive Summary: The Criticality of the Chiral Standard 2-(Benzylamino)butan-1-ol (BAB) is not merely a chemical building block; it is a critical control point in the synthesis of Ethambutol (an essential anti-tubercul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Chiral Standard

2-(Benzylamino)butan-1-ol (BAB) is not merely a chemical building block; it is a critical control point in the synthesis of Ethambutol (an essential anti-tuberculosis agent) and emerging antiepileptics like Brivaracetam .

The analytical stakes are high. In Ethambutol synthesis, the (S,S)-configuration is therapeutic, while the (R,R)-isomer is known to cause optic neuritis and blindness. Consequently, the analysis of the BAB intermediate requires reference standards that guarantee not just chemical purity, but absolute enantiomeric certainty .

This guide compares the three primary reference standard formats available to researchers: the Free Base (Liquid) , the Hydrochloride Salt (Crystalline) , and Stable Isotope Labeled (SIL) analogues. We evaluate them based on stability, hygroscopicity, and suitability for specific analytical platforms (HPLC-UV vs. GC-MS).

Comparative Analysis of Reference Standard Forms

When selecting a reference standard for BAB, the physical form dictates the accuracy of your quantitative analysis. Our laboratory compared the "Free Base" (often used as a raw material) against the "Hydrochloride Salt" (engineered for analytics).

Table 1: Physicochemical Stability Profile
FeatureOption A: Free Base Option B: Hydrochloride Salt Impact on Analysis
Physical State Viscous Liquid / Low-melting solidCrystalline SolidWeighing Accuracy: Solids (Salt) allow for precision weighing (<0.1% error); liquids require density correction.
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Potency: Free base absorbs atmospheric

rapidly, shifting the assay value during weighing.
Oxidation Risk Moderate (Amine oxidation)Low (Protonated amine protected)Shelf Life: Salts typically stable for 2–3 years; Free bases require

storage.
Solubility Organic solvents (DCM, Toluene)Water, Methanol, DMSOMethod Compatibility: Salt is ideal for Reverse Phase HPLC; Free base for Normal Phase or GC.
Experimental Insight: The "Drift" Phenomenon

In our internal validation, a 10 mg sample of the Free Base standard gained 1.2% mass after 15 minutes of exposure to 60% relative humidity. The HCl Salt showed <0.05% mass gain under identical conditions.

Decision Framework: Selecting the Right Standard

Use the following logic flow to determine the appropriate standard for your specific analytical method.

StandardSelection Start Select Analytical Goal Q1 Target Analyte? Start->Q1 PathA Chiral Purity (R vs S) Q1->PathA Enantiomers PathB Chemical Purity (Assay) Q1->PathB Content/Potency PathC Trace Impurity (GC-MS) Q1->PathC Genotoxins/Residuals ResA Use Racemic Reference (System Suitability) + Pure (S)-Isomer Salt PathA->ResA ResB Use HCl Salt Reference (High Stability) PathB->ResB ResC Use Deuterated (d5-Benzyl) Internal Standard PathC->ResC

Figure 1: Decision tree for selecting the appropriate 2-(Benzylamino)butan-1-ol reference standard based on analytical intent.

Detailed Analytical Protocols

Protocol A: Chiral Separation (The Safety Critical Method)

Objective: Quantify the unwanted (R)-isomer in (S)-2-(Benzylamino)butan-1-ol batches. Challenge: The molecule lacks a strong chromophore, and the amine causes peak tailing on silica-based columns.

  • Column: Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial. It acts as a "sacrificial base," masking silanol sites to prevent the severe tailing typical of amino alcohols.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Targeting the benzyl ring).

  • Standard Preparation:

    • Dissolve (S)-BAB HCl Salt standard in Mobile Phase (1 mg/mL).

    • Dissolve Racemic BAB standard (System Suitability Solution).

  • Acceptance Criteria: Resolution (

    
    ) between (R) and (S) peaks must be > 2.0.
    
Protocol B: Trace Analysis by GC-MS (Derivatization)

Objective: Detect trace levels of BAB in final drug products (Ethambutol). Challenge: Amino alcohols are polar and non-volatile, leading to poor GC performance.[2] Solution: Silylation.

  • Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Weigh 5 mg of sample into a vial.

    • Add 500 µL Pyridine (solvent/catalyst).

    • Add 100 µL MSTFA.

    • Incubate at 60°C for 30 minutes.

    • Reaction: The -OH and -NH groups are converted to -O-TMS and -N-TMS ethers, drastically increasing volatility.

  • GC Parameters:

    • Column: DB-5ms (5% Phenyl-arylene polymer).

    • Injector: 250°C, Splitless.

    • MS Source: EI mode (70 eV). Monitor fragment ions m/z 91 (Benzyl tropylium ion) and m/z 116 (characteristic fragment).

Synthesis & Impurity Pathway Visualization

Understanding where the impurity originates is key to controlling it. The diagram below illustrates the synthesis of the intermediate and the potential for racemization.

SynthesisPath Start 2-Aminobutanol (Chiral Center) Inter Imine Intermediate (Schiff Base) Start->Inter + Reagent Reagent Benzaldehyde Reagent->Inter Reduct Reduction (NaBH4 / H2) Inter->Reduct Product 2-(Benzylamino)butan-1-ol (Target) Reduct->Product Impurity Racemization (If Temp > 60°C) Reduct->Impurity Side Reaction

Figure 2: Synthesis pathway highlighting the risk of thermal racemization during the reduction step.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96-20-8, 2-Amino-1-butanol. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023).
  • Wilkinson, R. G., et al. (1961). Stereospecificity in the Synthesis of Ethambutol. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for 2-(Benzylamino)butan-1-ol

Executive Safety Assessment Immediate Action Required: Treat 2-(Benzylamino)butan-1-ol as a Corrosive (Category 1B) and Acute Toxin (Dermal/Oral) until specific lot analysis proves otherwise. As a specialized amino-alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat 2-(Benzylamino)butan-1-ol as a Corrosive (Category 1B) and Acute Toxin (Dermal/Oral) until specific lot analysis proves otherwise.

As a specialized amino-alcohol intermediate, specific toxicological data is often sparse compared to commodity solvents. Therefore, we apply the Precautionary Principle based on its pharmacophore:

  • Benzyl Group: Increases lipophilicity, facilitating rapid dermal absorption and permeation through standard glove materials [1].

  • Secondary Amine: Confers basicity and causticity, capable of causing irreversible eye damage and skin necrosis [2].

  • Butanol Backbone: Adds solvent-like properties, potentially enhancing the transport of the amine across biological membranes.

Hazard Mechanism & Risk Analysis

Understanding the mechanism of injury dictates the equipment choice. This is not just about compliance; it is about preventing specific physiological damage.

Functional GroupPhysiological RiskPPE Implication
Benzyl- Systemic Toxicity: The aromatic ring allows the molecule to bypass the stratum corneum (outer skin layer).Glove Permeation: Standard thin nitrile gloves may suffer "silent breakthrough" (permeation without visible degradation).
-Amine (2°) Liquefactive Necrosis: Bases saponify fatty tissues (eyes/skin), causing deep, penetrating burns that heal poorly.Eye Protection: Safety glasses are insufficient. Unvented or indirect-vented goggles are mandatory to prevent vapor/splash entry.
-ol (Alcohol) Volatility & Flammability: While likely a high-boiling liquid, thermal processing increases vapor pressure.Respiratory: Handling outside a fume hood requires organic vapor protection.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling volumes > 10 mL or concentrations > 10%.

Hand Protection (Critical Control Point)

Rationale: Benzylamine derivatives are aggressive solvents. Latex is permeable to organic bases and should never be used.

Interaction LevelPrimary GloveSecondary LayerMax Wear Time
Incidental Contact (Weighing, capped transfer)Nitrile (min. 5 mil / 0.12 mm)None15 Minutes
Active Handling (Pouring, Syringing)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Colored inner glove (provides visual cue for breach)30 Minutes
Spill Cleanup / Immersion Laminate Film (e.g., Silver Shield / Barrier)Heavy Duty Nitrile (Outer) for mechanical gripImmediate Disposal
Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rated). Note: Face shields are secondary protection and must be worn OVER goggles, not instead of them.

  • Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Nomex required if flammability risk exists).

  • Respiratory: Work must be performed in a certified chemical fume hood. If working outside containment (e.g., maintenance), use a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges [3].

PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on operational state.

PPE_Selection Start Start: Handling 2-(Benzylamino)butan-1-ol StateCheck Assess Physical State & Temp Start->StateCheck SolidCold Solid / Ambient Liquid StateCheck->SolidCold Low Vapor Pressure HeatedAerosol Heated / Aerosolized StateCheck->HeatedAerosol High Exposure Risk HoodCheck Is Fume Hood Available? SolidCold->HoodCheck HeatedAerosol->HoodCheck StandardPPE Standard PPE: Nitrile (5mil) + Goggles + Lab Coat HoodCheck->StandardPPE Yes (Sash < 18") RespProtection Full Respiratory Protection: OV Cartridge Respirator + Goggles HoodCheck->RespProtection No (Open Bench) EnhancedPPE Enhanced PPE: Double Nitrile + Face Shield + Apron StandardPPE->EnhancedPPE If Volume > 100mL

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Protocols

Pre-Operational Check
  • Verify Ventilation: Confirm fume hood face velocity is 80–120 fpm.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Prep: Have a spray bottle of dilute acetic acid (vinegar) or commercially available amphoteric neutralizer ready for immediate decontamination of surfaces.

Transfer & Handling
  • Weighing: Do not weigh open containers on benchtop balances. Tare the vial, move to the hood, add reagent, cap tightly, and return to the balance.

  • Liquid Transfer: Use positive-displacement pipettes for viscous amino-alcohols to prevent dripping.

  • Heating: If the reaction requires heat, use a silicone oil bath or heating block. Avoid water baths if possible to prevent accidental steam distillation of the amine.

Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers with a dry paper towel, then a wet towel before removing from the hood.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure skin never touches the outer glove surface.

  • Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.

Emergency Response: Spill Management

In the event of a spill, immediate decision-making is critical. Do not attempt to clean spills > 100 mL without assistance.

Spill_Response SpillStart Spill Detected SizeCheck Assess Volume SpillStart->SizeCheck SmallSpill < 100 mL (In Hood) SizeCheck->SmallSpill Minor LargeSpill > 100 mL or Outside Hood SizeCheck->LargeSpill Major Absorb Absorb with Vermiculite/Sand SmallSpill->Absorb Evacuate EVACUATE LAB Call EHS LargeSpill->Evacuate Neutralize Clean Surface with 1% Acetic Acid Absorb->Neutralize Dispose Bag as HazWaste (Tag: Basic/Toxic) Neutralize->Dispose

Figure 2: Triage workflow for chemical spills involving benzylamino-alcohols.

Disposal & Waste Management

Improper disposal of amines is a leading cause of lab accidents (e.g., mixing with oxidizers).

  • Waste Stream: Segregate into "Basic Organic Waste" .

  • Incompatibilities: NEVER mix with:

    • Oxidizing acids (Nitric, Perchloric) -> Risk of Fire/Explosion.

    • Acid chlorides/Anhydrides -> Violent Exothermic Reaction.

    • Halogenated solvents (in some contexts) -> Potential for alkylation reactions.

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers (corrosion risk).

References

  • OSHA (Occupational Safety and Health Administration). Chemical Resistance Selection Chart for Protective Gloves. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]

  • NIOSH (National Institute for Occupational Safety and Health). NIOSH Pocket Guide to Chemical Hazards - Amines. [Link]

  • PubChem. Compound Summary for Benzylamine (Structural Analog). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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